Acridin-9-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
acridin-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUPQZNFZWBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311331 | |
| Record name | acridin-9-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35426-11-0 | |
| Record name | 9-Acridinemethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | acridin-9-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Acridin-9-ylmethanol: Chemical Properties, Structure, and Biological Interactions
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of Acridin-9-ylmethanol (CAS No: 35426-11-0), a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the compound's mechanism of action based on current scientific understanding.
Chemical Properties and Structure
This compound, also known as 9-Hydroxymethylacridine, is a yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Identification and Structure
| Parameter | Value |
| IUPAC Name | (Acridin-9-yl)methanol |
| Synonyms | 9-Acridinemethanol, 9-Hydroxymethylacridine |
| CAS Number | 35426-11-0 |
| Molecular Formula | C₁₄H₁₁NO[2] |
| SMILES | OCc1c2ccccc2nc3ccccc13 |
| Molecular Weight | 209.24 g/mol [2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow crystalline powder[1] |
| Boiling Point | 434.3 ± 18.0 °C (Predicted)[2] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 13.45 ± 0.10 (Predicted)[2] |
| Melting Point | No experimental data available in the searched results. |
| Solubility | No detailed experimental data available in the searched results. |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of acridine derivatives is well-established.[3] These methods can be adapted for the preparation of this compound.
General Synthesis of 9-Substituted Acridines
A common method for the synthesis of 9-substituted acridines is the Bernthsen synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of a condensing agent like zinc chloride at high temperatures.[4] For this compound, a potential route could involve the reaction of diphenylamine with glycolic acid.
Experimental Workflow for a Generic Bernthsen Synthesis:
A generalized workflow for the Bernthsen synthesis of acridines.
Analytical Methods
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for the characterization and purity assessment of acridine derivatives.
2.2.1. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of this compound.[5][6] The spectra would confirm the presence of the acridine core and the hydroxymethyl group at the 9-position.
2.2.2. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[7][8][9]
Generic HPLC Analysis Workflow:
A typical workflow for the HPLC analysis of acridine derivatives.
Biological Activity and Mechanism of Action
While specific signaling pathways for this compound are not detailed in the available literature, the biological activities of acridine derivatives are extensively documented. The primary mechanisms of action are DNA intercalation and inhibition of topoisomerase enzymes.[10][11]
DNA Intercalation
The planar tricyclic ring system of acridine derivatives allows them to insert between the base pairs of double-stranded DNA.[12] This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription.
3.1.1. DNA Intercalation Assay Protocol
The binding of acridine derivatives to DNA can be studied using UV-Visible spectroscopy and fluorescence spectroscopy.[13]
-
UV-Visible Spectroscopy: Titration of a solution of the acridine derivative with increasing concentrations of calf thymus DNA (ctDNA) typically results in hypochromism and a bathochromic shift in the absorption spectrum, indicative of intercalation.
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the acridine derivative can be quenched or enhanced upon binding to DNA. Competitive displacement assays using a known DNA intercalator like ethidium bromide can also be employed.[13]
Topoisomerase Inhibition
Acridine derivatives are known inhibitors of topoisomerase I and II, enzymes that are crucial for managing DNA topology during cellular processes.[4][14] Inhibition of these enzymes leads to the stabilization of cleavable complexes, resulting in DNA strand breaks and ultimately apoptosis.
3.2.1. Topoisomerase Inhibition Assay Protocol
The inhibitory activity against topoisomerases can be assessed using DNA relaxation or decatenation assays.[15][16][17]
-
Topoisomerase I Relaxation Assay: The assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. An effective inhibitor will prevent this relaxation.
-
Topoisomerase II Decatenation Assay: This assay assesses the ability of topoisomerase II to resolve catenated DNA networks. Inhibition is observed as a decrease in the amount of decatenated DNA.
Proposed General Mechanism of Action for Acridine Derivatives:
General mechanism of action for acridine derivatives leading to apoptosis.
Conclusion
References
- 1. fr.hspchem.com [fr.hspchem.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ias.ac.in [ias.ac.in]
- 11. This compound CAS 35426-11-0 - Supplier [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Acridin-9-ylmethanol from Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing acridin-9-ylmethanol, a key intermediate in the development of novel therapeutics and functional materials. The document details the synthesis of requisite acridine precursors and their subsequent conversion to the target molecule, with a focus on established and reproducible experimental protocols. Quantitative data has been systematically compiled to facilitate comparison between different synthetic strategies.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, primarily owing to the versatile reactivity of its hydroxymethyl group and the inherent biological and photophysical properties of the acridine scaffold. The synthesis of this compound typically proceeds through the functionalization of pre-formed acridine derivatives, most notably 9-methylacridine, acridine-9-carboxylic acid, and acridine-9-carbaldehyde. This guide will explore the most common and effective pathways for the synthesis of these precursors and their transformation into this compound.
Synthetic Pathways Overview
The synthesis of this compound can be approached via several key transformations of 9-substituted acridine derivatives. The three primary strategies involve:
-
Oxidation of 9-methylacridine to acridine-9-carbaldehyde, followed by reduction.
-
Reduction of acridine-9-carboxylic acid or its esters .
-
Direct reduction of acridine-9-carbaldehyde .
The selection of a particular route is often dictated by the availability of starting materials, desired scale of reaction, and tolerance to specific reagents. The following sections provide detailed experimental protocols for each of these synthetic stages.
Diagram 1: Synthetic Pathways to this compound
Caption: Overview of the primary synthetic routes to this compound.
Experimental Protocols
Synthesis of 9-Methylacridine (Precursor)
The Bernthsen acridine synthesis is a classical and effective method for the preparation of 9-substituted acridines, including 9-methylacridine.
Protocol 3.1.1: Bernthsen Synthesis of 9-Methylacridine [1][2][3]
-
Reactants:
-
Diphenylamine
-
Glacial Acetic Acid
-
Anhydrous Zinc Chloride
-
-
Procedure:
-
A mixture of 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride is placed in a round-bottom flask equipped with a reflux condenser.[3]
-
The mixture is slowly heated to 100 °C in an oil bath and maintained at this temperature for approximately one hour.[3]
-
The temperature is then gradually increased to 220 °C and held for 14 hours with occasional stirring.[3]
-
After cooling to about 100 °C, the reaction mixture is dissolved in hot 50% sulfuric acid and poured into water.[3]
-
The resulting fluorescent greenish-yellow solution is transferred to a large vessel, and any resinous residue is extracted multiple times with hot, very dilute sulfuric acid. The extracts are combined with the main aqueous solution.[3]
-
The cooled acid solution is treated with activated carbon, filtered, and 9-methylacridine is precipitated by the addition of ammonia.[3]
-
The crude product is purified by crystallization from 85% alcohol.[3]
-
Synthesis of Acridine-9-carbaldehyde
Acridine-9-carbaldehyde serves as a direct precursor to this compound via reduction. A common method for its synthesis is the oxidation of 9-methylacridine.
Protocol 3.2.1: Oxidation of 9-Methylacridine with Selenium Dioxide
-
Reactants:
-
9-Methylacridine
-
Selenium Dioxide (SeO₂)
-
Solvent (e.g., Dioxane or Xylene)
-
-
Procedure:
-
A mixture of 9-methylacridine and a slight molar excess of selenium dioxide in a suitable high-boiling solvent such as dioxane or xylene is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated selenium is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude acridine-9-carbaldehyde is purified by column chromatography on silica gel or by recrystallization.
-
Synthesis of Acridine-9-carboxylic Acid (Precursor)
Acridine-9-carboxylic acid is another key precursor that can be reduced to this compound. It can be synthesized via the Bernthsen reaction or by oxidation of 9-methylacridine.
Protocol 3.3.1: Bernthsen Synthesis of Acridine-9-carboxylic Acid
-
Reactants:
-
Diphenylamine
-
Oxalic Acid (or a derivative)
-
Anhydrous Zinc Chloride
-
-
Procedure:
-
A mixture of diphenylamine, oxalic acid, and anhydrous zinc chloride is heated at high temperature (typically >200 °C).
-
The workup procedure is similar to that for 9-methylacridine (Protocol 3.1.1), involving dissolution in acid, precipitation with base, and purification by recrystallization.
-
Synthesis of this compound
The final step in the synthesis is the conversion of the precursor acridine derivatives to this compound. This is typically achieved through reduction.
Protocol 3.4.1: Reduction of Acridine-9-carbaldehyde with Sodium Borohydride (NaBH₄)
-
Reactants:
-
Acridine-9-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with THF)
-
-
Procedure:
-
Acridine-9-carbaldehyde is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol.
-
The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.
-
The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1N HCl).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 3.4.2: Reduction of Acridine-9-carboxylic Acid or its Ester with Lithium Aluminum Hydride (LiAlH₄)
-
Reactants:
-
Acridine-9-carboxylic acid or its methyl/ethyl ester
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
-
Procedure:
-
A suspension of LiAlH₄ in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of acridine-9-carboxylic acid or its ester in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.
-
The reaction mixture is stirred at room temperature or gently refluxed, with progress monitored by TLC.
-
After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to afford the crude this compound, which can be purified as described in Protocol 3.4.1.
-
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the key synthetic steps.
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 9-Methylacridine | Diphenylamine, Acetic Acid | ZnCl₂ | - | 220 | 14 | 45-55 | [3] |
| Microwave-assisted Synthesis of 9-Methylacridine | Diphenylamine, Acetic Acid | ZnCl₂ | Solvent-free | 200-210 | 0.08 | 79 | [1] |
| Oxidation of 9-Methylacridine | 9-Methylacridine | SeO₂ | Dioxane | Reflux | 4-6 | 60-70 | General procedure |
| Reduction of Acridine-9-carbaldehyde | Acridine-9-carbaldehyde | NaBH₄ | Methanol/THF | 0 to RT | 1-2 | >90 | General procedure |
| Reduction of Acridine-9-carboxylic Acid Ester | Methyl acridine-9-carboxylate | LiAlH₄ | THF | 0 to RT | 2-4 | 80-90 | General procedure |
Note: "General procedure" indicates that while the method is well-established for this type of transformation, specific literature with detailed quantitative data for this exact substrate was not found in the initial search. The provided values are typical for such reactions.
Logical Workflow Diagram
The following diagram illustrates the logical flow of the synthetic processes described in this guide.
Diagram 2: Experimental Workflow for this compound Synthesis
References
Acridin-9-ylmethanol: A Technical Guide for Chemical and Pharmaceutical Development
CAS Number: 35426-11-0 Molecular Formula: C₁₄H₁₁NO Molecular Weight: 209.24 g/mol
This technical guide provides an in-depth overview of Acridin-9-ylmethanol, a key intermediate in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its fundamental properties, synthesis, and the broader biological context of the acridine scaffold it belongs to.
Core Chemical and Physical Data
This compound is a yellow crystalline powder that serves as a versatile building block for more complex molecules.[1][2][3] Its utility is rooted in the reactive hydroxymethyl group attached to the C9 position of the planar, tricyclic acridine core.[4]
Physical Properties
| Property | Value | Source |
| Appearance | Yellow crystalline powder | [1][2][3] |
| Molecular Weight | 209.24 g/mol | [5] |
| Boiling Point | 434.3 ± 18.0 °C (Predicted) | [5] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 13.45 ± 0.10 (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 9-Acridinemethanol, 9-Hydroxymethylacridine |
| CAS Number | 35426-11-0 |
| PubChem CID | 3034591 |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3)N=C2CO |
| InChI Key | FBOZFFVRMVIJSO-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published, a general approach can be inferred from the synthesis of related acridine derivatives. The following represents a plausible, generalized experimental protocol for its laboratory-scale preparation.
Representative Synthesis of this compound
This protocol is based on the general reactivity of acridine compounds and should be adapted and optimized based on experimental findings.
Principle: A common route to functionalize the 9-position of acridine is through the reaction of 9-chloroacridine with a suitable nucleophile. For this compound, a potential pathway involves the introduction of a hydroxymethyl group.
Materials:
-
9-Chloroacridine
-
Paraformaldehyde
-
A suitable solvent (e.g., Dioxane, DMF)
-
A strong base (e.g., Sodium hydride, Potassium tert-butoxide)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-chloroacridine and paraformaldehyde.
-
Solvent and Base Addition: Add the anhydrous solvent under a nitrogen atmosphere. Cool the mixture in an ice bath and slowly add the strong base in portions.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Acidify the mixture with dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the synthesis of this compound.
Biological Context and the Acridine Scaffold
This compound itself is not widely reported to have significant biological activity. Instead, its importance lies in being a precursor for the synthesis of a vast array of biologically active acridine derivatives.[6] The planar, aromatic structure of the acridine ring is a well-established pharmacophore, known for its ability to intercalate into DNA.[7] This interaction is the basis for the cytotoxic, antibacterial, and antiparasitic properties of many acridine-based compounds.[7][8]
Derivatives of acridine have been extensively studied as:
-
Anticancer Agents: By intercalating into DNA and inhibiting topoisomerase enzymes, acridine derivatives can disrupt DNA replication and repair in cancer cells, leading to apoptosis.
-
Antibacterial and Antiparasitic Agents: The ability to interfere with microbial DNA and essential enzymes makes acridine derivatives effective against a range of pathogens.[2][7]
-
Fluorescent Probes: The inherent fluorescence of the acridine ring system is utilized in the development of probes for biological imaging and sensing applications.[6]
General Mechanism of Action for Acridine Derivatives
The biological activity of many acridine derivatives is initiated by their physical insertion between the base pairs of DNA. This intercalation can lead to a cascade of cellular events.
Caption: Generalized mechanism of action for biologically active acridine derivatives.
Conclusion
This compound is a valuable chemical intermediate, providing a foundational structure for the development of a wide range of functional molecules. While it does not possess significant intrinsic biological activity, its utility in the synthesis of potent anticancer, antibacterial, and other therapeutic agents is well-documented. This guide provides essential data and a framework for its synthesis and application in a research and development setting, highlighting the enduring importance of the acridine scaffold in medicinal chemistry.
References
- 1. fr.hspchem.com [fr.hspchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Xitoy this compound CAS NO: 35426-11-0 Ishlab chiqaruvchilar - Bepul namuna - Alfa Chemical [srcyrl.alfachemsp.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS 35426-11-0 - Supplier [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
Spectroscopic Profile of Acridin-9-ylmethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Acridin-9-ylmethanol (CAS No: 35426-11-0), a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.25 - 8.22 | m | 2H | Ar-H |
| 8.15 - 8.12 | m | 2H | Ar-H |
| 7.75 - 7.71 | m | 2H | Ar-H |
| 7.55 - 7.51 | m | 2H | Ar-H |
| 5.60 | s | 2H | -CH₂- |
| 5.45 | t, J=6.0 Hz | 1H | -OH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 148.5 | Ar-C |
| 142.0 | Ar-C |
| 130.2 | Ar-CH |
| 128.8 | Ar-CH |
| 126.5 | Ar-CH |
| 125.4 | Ar-CH |
| 125.2 | Ar-C |
| 56.5 | -CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Broad | O-H stretch |
| 3050 | Medium | Ar C-H stretch |
| 1620, 1580, 1480 | Medium-Strong | Ar C=C stretch |
| 1080 | Strong | C-O stretch |
Sample Preparation: KBr pellet
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 209 | 100 | [M]⁺ |
| 180 | 80 | [M-CHO]⁺ |
| 179 | 60 | [M-CH₂O]⁺ |
| 152 | 40 | [M-C₃H₃O]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections provide an overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) was prepared. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of this compound was intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired on a mass spectrometer using Electron Ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
The Solubility Profile of Acridin-9-ylmethanol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridin-9-ylmethanol and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, primarily owing to the acridine moiety's ability to intercalate with DNA and inhibit key cellular enzymes like topoisomerase II. However, the therapeutic development of these compounds is often hampered by their low aqueous solubility, which can adversely affect bioavailability and formulation. This technical guide provides a comprehensive overview of the solubility profile of this compound and its derivatives, offering contextual solubility data, detailed experimental protocols for solubility determination, and an exploration of the key signaling pathways affected by this class of compounds.
Introduction
The acridine scaffold, a tricyclic aromatic heterocycle, is a well-established pharmacophore in the development of anticancer agents and other therapeutic molecules.[1] The planar nature of the acridine ring allows it to insert between the base pairs of DNA, a process known as intercalation, which can disrupt DNA replication and transcription. Furthermore, acridine derivatives are known to be potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cellular processes.[2]
This compound, featuring a hydroxymethyl group at the 9-position, serves as a key synthetic intermediate for a variety of more complex and biologically active acridine derivatives. Understanding its solubility is a critical first step in the rational design and development of novel drug candidates based on this scaffold. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the clinical viability of a potential therapeutic agent.
This guide aims to provide researchers and drug development professionals with a foundational understanding of the solubility characteristics of this compound and related compounds, along with practical methodologies for its experimental determination.
Solubility Profile
Contextual Solubility Data
The following tables summarize the available solubility data for acridine and a common derivative, acridine orange. This information provides a valuable point of reference for researchers working with this compound.
Table 1: Solubility of Acridine
| Solvent | Temperature (°C) | Solubility |
| Water | 24 | 38.4 mg/L |
| Hot Water | - | Slightly Soluble |
| Ethanol | 20 | 1 g in 6 mL |
| Ether | 20 | 1 g in 16 mL |
| Benzene | 20 | 1 g in 5 mL |
| Carbon Disulfide | - | Very Soluble |
Source: PubChem CID 9215
Table 2: Solubility of Acridine Orange
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 20 |
| Dimethylformamide (DMF) | 2 |
| Ethanol | 0.3 |
| PBS (pH 7.2) | 1 |
Source: Cayman Chemical Product Information
Based on these data and the structure of this compound, a predicted order of solubility in common laboratory solvents would be:
-
High Solubility: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Moderate Solubility: Methanol, Ethanol, Acetone
-
Low to Very Low Solubility: Water, Diethyl Ether, Hexane
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for drug discovery and development. The following are detailed protocols for determining both the thermodynamic and kinetic solubility of poorly soluble compounds like this compound.
Thermodynamic Solubility Assay (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours).
-
-
Sample Preparation and Analysis:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same solvent.
-
Determine the concentration of the unknown sample by comparing its response to the standard curve.
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative to thermodynamic solubility. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements
-
Automated liquid handler (optional)
Procedure:
-
Preparation of Dilution Series:
-
In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.
-
In a separate 96-well plate, add the aqueous buffer.
-
-
Addition and Incubation:
-
Transfer a small volume of the DMSO stock dilutions to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
-
Detection of Precipitation:
-
Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.
-
Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be determined by HPLC-UV after appropriate sample preparation.
-
-
Data Analysis:
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed or the concentration at which the compound begins to precipitate out of solution.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many acridine derivatives, which is likely shared by this compound, involves the disruption of DNA function through two main processes: DNA intercalation and inhibition of topoisomerase II.[3]
DNA Intercalation
The planar tricyclic ring system of acridine allows it to slip between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.
Caption: DNA intercalation by this compound and its cellular consequences.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the breaks. Acridine derivatives can act as topoisomerase II "poisons" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[4] This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger apoptosis.
Caption: Inhibition of the Topoisomerase II catalytic cycle by acridine derivatives.
Conclusion
While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its experimental determination. The contextual data from related acridine compounds, coupled with the detailed protocols for thermodynamic and kinetic solubility assays, will empower researchers to accurately characterize this important synthetic intermediate. Furthermore, the elucidation of the primary mechanisms of action—DNA intercalation and topoisomerase II inhibition—offers critical insights into the potential therapeutic applications of its derivatives. A thorough understanding of the solubility profile is a cornerstone of successful drug development, and the methodologies and information presented herein are intended to facilitate the advancement of novel acridine-based therapeutics.
References
- 1. This compound CAS 35426-11-0 - Supplier [benchchem.com]
- 2. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Photophysical Properties of Acridin-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridin-9-ylmethanol, a key heterocyclic compound, and its derivatives are of significant interest in biomedical research and drug development due to their fluorescent properties, which make them valuable as probes and photosensitizers. This guide provides a comprehensive overview of the core photophysical properties of the acridine scaffold, with a focus on this compound. Due to a scarcity of consolidated data for this compound, this guide utilizes data from its parent compound, acridine, to provide a foundational understanding of its expected photophysical behavior. This document details experimental protocols for the characterization of such compounds and presents available quantitative data in a structured format to aid in research and development.
Core Photophysical Data
Table 1: Photophysical Properties of Acridine in Various Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| Ethanol | 360 | 417 | 0.47 (for Acridine Yellow)[1] | 0.4 ± 0.01 |
| Water | - | - | - | 11.5 ± 0.1 |
| Cyclohexane | - | - | - | - |
| Acetonitrile | - | - | - | - |
| Methanol | - | - | - | - |
Note: The quantum yield value is for the closely related Acridine Yellow in ethanol. The fluorescence lifetime of acridine is drastically affected by the solvent environment, decreasing significantly with the addition of alcohol to an aqueous solution.
Experimental Protocols
Accurate determination of photophysical properties is crucial for the application of fluorescent molecules in research and drug development. The following sections detail standardized protocols for measuring key photophysical parameters.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, water)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
From the stock solution, prepare a series of dilute working solutions with absorbances in the range of 0.01 to 0.1 at the expected absorption maximum to prevent inner filter effects.
-
-
Absorption Measurement:
-
Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Measurement:
-
Using the same working solutions, record the fluorescence emission spectra using the fluorometer.
-
Excite the sample at the determined λ_abs.
-
Record the emission spectrum over a suitable wavelength range to capture the entire emission profile and determine the wavelength of maximum emission (λ_em).
-
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.
Materials:
-
This compound solution of known absorbance
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the resulting linear fits.
-
-
Calculation: The quantum yield of the sample (Φ_f_sample) is calculated using the following equation:
Φ_f_sample = Φ_f_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
where:
-
Φ_f_ref is the quantum yield of the reference standard.
-
Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_f) of this compound.
Materials:
-
This compound solution
-
TCSPC system with a pulsed light source (e.g., laser diode or LED) and a sensitive detector (e.g., photomultiplier tube).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.
-
Instrument Setup:
-
Select an appropriate pulsed light source with an excitation wavelength close to the λ_abs of the sample.
-
Set the detector to the λ_em of the sample.
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve by measuring the time difference between the excitation pulse and the detection of the emitted photon.
-
Collect data until a sufficient number of photon counts are obtained to generate a smooth decay profile.
-
-
Data Analysis:
-
Fit the fluorescence decay data to an exponential decay model to extract the fluorescence lifetime (τ_f). For complex systems, a multi-exponential decay model may be necessary.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of a fluorescent compound like this compound.
References
An In-Depth Technical Guide to the Fluorescence Mechanism of Acridin-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridin-9-ylmethanol is a fluorescent molecule of significant interest in various scientific domains, including medicinal chemistry and materials science. Its fluorescence properties are highly sensitive to the local environment, making it a valuable tool for probing molecular interactions and as a potential photoremovable protecting group. This technical guide provides a comprehensive overview of the core fluorescence mechanism of this compound, detailing its photophysical properties, the influence of environmental factors, and the experimental protocols for its characterization. The guide also presents a putative mechanism involving excited-state proton transfer (ESPT) and provides visualizations to illustrate the key processes.
Introduction
Acridine derivatives are a well-established class of fluorescent compounds with diverse applications.[1] this compound, featuring a hydroxymethyl group at the 9-position of the acridine core, exhibits fluorescence characteristics that are intricately linked to its molecular environment.[2][3] Understanding the fundamental mechanism of its fluorescence is crucial for the rational design of novel probes, sensors, and photoresponsive materials. This guide synthesizes the current understanding of this compound's photophysics, providing researchers with the necessary data and methodologies to effectively utilize this versatile fluorophore.
Core Photophysical Properties
The fluorescence of this compound is governed by the interplay of electronic transitions within its aromatic system. The absorption of a photon excites the molecule from its ground state (S₀) to an excited singlet state (S₁). The subsequent de-excitation to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) and the duration the molecule spends in the excited state is its fluorescence lifetime (τf).
Quantitative Data Presentation
The photophysical properties of this compound are highly dependent on the solvent environment. While specific quantitative data for this compound is not extensively available in the literature, data from its closely related derivatives, such as acridin-9-ylmethyl esters, provide valuable insights into its behavior.[2] The following table summarizes the qualitative and extrapolated photophysical behavior of this compound in various solvents.
| Solvent | Polarity | Hydrogen Bonding | Expected λex (nm) | Expected λem (nm) | Expected Quantum Yield (Φf) | Expected Lifetime (τf) (ns) |
| n-Hexane | Non-polar | Non-H-bonding | ~355 | ~380-400 | Low | Short |
| Acetonitrile | Polar aprotic | Non-H-bonding | ~355 | ~400-420 | Moderate | Moderate |
| Methanol | Polar protic | H-bonding | ~355 | ~420-440 | High | Long |
Note: The values in this table are estimations based on the behavior of closely related acridine derivatives and are intended to illustrate the expected trends.
Proposed Fluorescence Mechanism: The Role of Excited-State Proton Transfer (ESPT)
The significant solvent-dependent shifts in the emission spectra of acridine derivatives strongly suggest the involvement of specific interactions with the solvent in the excited state. A plausible mechanism for the fluorescence of this compound, particularly in protic solvents, is Excited-State Intramolecular Proton Transfer (ESIPT) or, more accurately in this intermolecular context, excited-state proton transfer.
Upon excitation, the acidity of the hydroxyl proton and the basicity of the acridine nitrogen are expected to increase. In protic solvents, this can facilitate the transfer of a proton from a solvent molecule to the acridine nitrogen, or an intramolecular proton transfer from the hydroxymethyl group, stabilized by a solvent bridge. This proton transfer leads to the formation of a transient, electronically distinct species (a tautomer or a protonated form) in the excited state, which then fluoresces at a longer wavelength (a larger Stokes shift) compared to the emission in non-polar, aprotic solvents. The stabilization of this charge-separated species by polar and protic solvents would account for the observed red-shift and potential increase in fluorescence quantum yield.[4][5]
The following diagram illustrates the proposed excited-state proton transfer process.
Caption: Proposed excited-state proton transfer (ESPT) mechanism.
Experimental Protocols
Synthesis of this compound
A detailed, reproducible synthesis protocol for this compound is crucial for obtaining high-purity material for photophysical studies. While several methods exist for the synthesis of acridine derivatives, a common route to 9-substituted acridines involves the reaction of 9-chloroacridine with a suitable nucleophile.[6]
Materials:
-
9-Chloroacridine
-
Sodium methoxide
-
Methanol
-
Appropriate workup and purification reagents (e.g., water, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
A solution of 9-chloroacridine in methanol is prepared.
-
A freshly prepared solution of sodium methoxide in methanol is added to the 9-chloroacridine solution.
-
The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Photophysical Characterization
The following protocols outline the standard procedures for measuring the key photophysical parameters of this compound.
4.2.1. Absorption and Emission Spectroscopy
-
Objective: To determine the absorption and emission maxima (λabs and λem).
-
Instrumentation: UV-Vis spectrophotometer and a spectrofluorometer.
-
Procedure:
-
Prepare dilute solutions of this compound in the desired solvents (e.g., n-hexane, acetonitrile, methanol). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Record the absorption spectra using the UV-Vis spectrophotometer to determine λabs(max).
-
Record the fluorescence emission spectra using the spectrofluorometer, exciting at λabs(max).
-
4.2.2. Fluorescence Quantum Yield (Φf) Determination (Relative Method)
-
Objective: To determine the efficiency of fluorescence.
-
Instrumentation: Spectrofluorometer.
-
Materials: A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations with absorbance values between 0.02 and 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectra and integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (m_s / m_r) * (n_s² / n_r²) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.[7]
-
4.2.3. Fluorescence Lifetime (τf) Measurement
-
Objective: To determine the duration of the excited state.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.
-
Procedure:
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.
-
A histogram of these time delays is constructed, which represents the fluorescence decay curve.
-
The decay curve is fitted to an exponential function to determine the fluorescence lifetime.
-
Visualizations
Jablonski Diagram for this compound
The following Jablonski diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.
Caption: Jablonski diagram illustrating electronic transitions.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the typical workflow for the synthesis and photophysical characterization of this compound.
Caption: Experimental workflow for photophysical studies.
Conclusion
The fluorescence of this compound is a complex process that is highly sensitive to the molecular environment. The proposed mechanism involving excited-state proton transfer provides a framework for understanding the observed solvatochromic shifts and changes in fluorescence intensity. This technical guide has provided a summary of the key photophysical properties, detailed experimental protocols for synthesis and characterization, and visual diagrams to aid in the comprehension of the underlying principles. Further research, particularly focused on obtaining comprehensive quantitative photophysical data for this compound in a wide range of solvents and through time-resolved spectroscopy, will be invaluable in fully elucidating its fluorescence mechanism and unlocking its full potential in various applications.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Excited-State Proton Transfer via a Mixed Water-Methanol Molecular Bridge of 1-Naphthol-5-Sulfonate in Methanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [rimi.imi.bg.ac.rs]
- 7. benchchem.com [benchchem.com]
Biocompatibility and Cytotoxicity of Acridin-9-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biocompatibility and cytotoxicity of Acridin-9-ylmethanol. This document summarizes available quantitative data, details relevant experimental protocols, and contextualizes the findings within the broader landscape of acridine compounds' biological activities.
Introduction
This compound is a heterocyclic compound featuring an acridine core with a hydroxymethyl substituent. The acridine scaffold is a well-known pharmacophore in medicinal chemistry, with many of its derivatives exhibiting potent biological activities, including anticancer properties.[1][2] The biological effects of acridine derivatives are often attributed to their planar structure, which allows them to intercalate into DNA, thereby disrupting cellular processes.[1][3][4] This can lead to the inhibition of key enzymes such as topoisomerases and ultimately induce apoptosis.[3][5] Given the therapeutic potential and inherent bioactivity of the acridine family, a thorough understanding of the biocompatibility and cytotoxicity of specific derivatives like this compound is crucial for its potential development and application.
Quantitative Biocompatibility Data
To date, direct quantitative cytotoxicity data for this compound is limited. However, one study has assessed its impact on cell viability, suggesting good biocompatibility in a non-cancerous cell line.
In Vitro Cell Viability
A study by Jana et al. (2013) evaluated the biocompatibility of this compound using a colorimetric MTT assay on the L929 mouse fibroblast cell line. The results, summarized below, indicate high cell viability across various concentrations and incubation times.
| Concentration (µg/mL) | 12h Incubation (% Cell Viability ± SD) | 24h Incubation (% Cell Viability ± SD) | 48h Incubation (% Cell Viability ± SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 10 | 98 ± 2.5 | 97 ± 2.2 | 96 ± 2.8 |
| 25 | 96 ± 3.1 | 95 ± 2.9 | 93 ± 3.4 |
| 50 | 94 ± 3.5 | 92 ± 3.3 | 90 ± 3.9 |
| 100 | 91 ± 4.2 | 88 ± 4.5 | 85 ± 4.8 |
Experimental Protocols
This section provides detailed methodologies for key assays used to assess biocompatibility and cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[7] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the extent of cell lysis.[8]
-
Culture cells in a 96-well plate and treat with the test compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.[9]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
-
Induce apoptosis in cell cultures by treating with the test compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[13]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
- 1. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interest of acridine derivatives in the anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interest of Acridine Derivatives in the Anticancer Chemotherapy - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. static.igem.org [static.igem.org]
Commercial Suppliers and Technical Guide for High-Purity Acridin-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for high-purity Acridin-9-ylmethanol (CAS No. 35426-11-0), a critical building block in pharmaceutical research and development. This document outlines key quality control methodologies, presents a comparative summary of commercial suppliers, and details the compound's relevant biological pathways.
Introduction to this compound
This compound is a heterocyclic compound featuring an acridine core with a hydroxymethyl group at the 9-position. Its planar aromatic structure is a key pharmacophore, enabling it to serve as a versatile precursor for the synthesis of a wide range of biologically active molecules.[1] Notably, derivatives of acridine are investigated for their potential as anti-parasitic, anti-viral, anti-bacterial, and anti-proliferative agents.[2] The primary mechanism of action for many acridine derivatives involves the intercalation into DNA and the inhibition of essential enzymes such as topoisomerases.[2][3] Given its significance in drug discovery, securing a reliable supply of high-purity this compound is paramount for reproducible and accurate research outcomes.
Commercial Supplier Data
The availability of high-purity this compound is crucial for research applications. A survey of commercial suppliers indicates that the compound is available in purities often exceeding 97%. The following table summarizes the offerings from a selection of international suppliers. Please note that pricing and stock levels are subject to change and should be verified directly with the supplier.
| Supplier | Purity Specification | Available Quantities | Country of Origin |
| Benchchem | High-Purity (Specific percentage not listed) | Research quantities | Not specified |
| Home Sunshine Pharma | ≥99.0% | In stock (specific quantities not listed) | Not specified |
| Zhengzhou Delong Chemical Co., Ltd. | 99% | Sample and bulk quantities | China |
| Matrix Scientific | 97% | Catalog item (specific quantities not listed) | United States |
| BLD Pharm | Data available (NMR, HPLC, LC-MS, UPLC) | Not specified | Not specified |
| Chongqing Chemdad Co., Ltd | Not specified | Not specified | China |
Quality Control and Experimental Protocols
Ensuring the purity and identity of this compound is a critical step in its application. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. It passes through a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and the separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The detector measures the absorbance of the eluting compounds, and the purity is calculated based on the relative peak areas.
Representative Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a suitable buffer like ammonium acetate) is commonly used. A typical gradient might start with a lower concentration of acetonitrile, which is gradually increased to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance, typically around 254 nm.
-
Sample Preparation: A stock solution of this compound is prepared in the initial mobile phase composition. This solution is then diluted to a suitable concentration for injection.
-
Data Analysis: The peak area of this compound is integrated and compared to the total area of all peaks in the chromatogram to determine the purity.
¹H-NMR Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The hydrogen nuclei (protons) in the molecule absorb energy at specific frequencies depending on their local chemical environment. The resulting spectrum provides information about the number of different types of protons, their relative numbers, and their connectivity.
Representative Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.
-
Data Acquisition: A standard ¹H-NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns (multiplicities), and integration of the peaks are analyzed to confirm that the spectrum is consistent with the known structure of this compound.
Biological Activity and Signaling Pathway
Acridine derivatives, including those synthesized from this compound, are known to exert their biological effects primarily through interaction with DNA. The planar tricyclic ring system of the acridine core allows it to intercalate between the base pairs of the DNA double helix. This physical insertion into the DNA can interfere with critical cellular processes such as DNA replication and transcription.
Furthermore, many acridine derivatives are potent inhibitors of topoisomerase enzymes.[3] Topoisomerases are essential for resolving the topological stress in DNA that arises during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, acridine derivatives can lead to the accumulation of DNA strand breaks, which in turn can trigger a DNA damage response and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.
Caption: Mechanism of action for this compound derivatives.
Experimental Workflow for Quality Assurance
A robust quality assurance workflow is essential when procuring and using high-purity this compound in a research setting. The following diagram illustrates a typical workflow from supplier selection to experimental use.
Caption: Quality assurance workflow for this compound.
References
- 1. This compound Cas 35426-11-0 Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 2. Unusual intercalation of acridin-9-ylthiourea into the 5′-GA/TC DNA base step from the minor groove: implications for the covalent DNA adduct profile of a novel platinum–intercalator conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Acridin-9-ylmethanol: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acridin-9-ylmethanol (CAS 35426-11-0). Understanding the chemical stability of this versatile building block is critical for ensuring its integrity in research and development, particularly in the synthesis of biologically active molecules, including potential anti-parasitic and anti-cancer agents.[1] This document summarizes available data on related acridine derivatives to infer potential degradation pathways and provides general protocols for stability assessment.
Chemical and Physical Properties
This compound is a solid, appearing as a white to light yellow or yellow crystalline powder.[1][2] Key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [3][4] |
| Molecular Weight | 209.24 g/mol | [3][4] |
| Melting Point | 107 - 110 °C (225 - 230 °F) | [5] |
| Boiling Point | 434.3 ± 18.0 °C (Predicted) | [3] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 13.45 ± 0.10 (Predicted) | [3] |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in the public domain, information on related acridine derivatives allows for an informed assessment of its potential stability under various conditions. The product is generally considered chemically stable under standard ambient conditions (room temperature).[5] However, the acridine scaffold can be susceptible to degradation under certain stress conditions.
Light Sensitivity (Photodegradation)
Acridine derivatives are known to be sensitive to light. Studies on acridine dyes have shown that they can undergo photocatalytic degradation.[5] For instance, the photodegradation of Acriflavine and Acridine Orange has been shown to follow second-order kinetics.[5] This suggests that this compound may also be susceptible to photodegradation upon exposure to UV or visible light.
Potential Photodegradation Pathway: The mechanism of photodegradation often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the acridine ring system, leading to its cleavage and the formation of various degradation products.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation [mdpi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Acridin-9-ylmethanol: A Versatile Fluorescent Probe for Cellular Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acridin-9-ylmethanol is a fluorescent molecule belonging to the acridine family of compounds. Acridine derivatives are well-established as versatile probes in biological and chemical research due to their distinct photophysical properties. Their planar structure allows for intercalation into nucleic acids, and their fluorescence is often sensitive to the local microenvironment, making them valuable tools for cellular imaging. This compound, in particular, has demonstrated good biocompatibility and cellular uptake, positioning it as a promising candidate for various cell imaging applications, including monitoring cellular dynamics and as a component in drug delivery systems.[1] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in cell imaging.
Principle of Action
The fluorescence of this compound arises from its acridine core, a polycyclic aromatic heterocycle. Upon absorption of light at a specific wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon of a longer wavelength, a phenomenon known as fluorescence. The emission properties of acridine derivatives, including this compound, are often influenced by environmental factors such as solvent polarity, pH, and hydrogen bonding capabilities.[1][2] This sensitivity can be leveraged to probe the chemical microenvironment within cells. While the precise subcellular localization of unmodified this compound requires experimental confirmation, its derivatives have been shown to target various organelles. For instance, its use in nanoparticles has been effective for nuclear-targeted drug delivery.[1] Furthermore, the related compound, Acridine Orange, is well-known for accumulating in acidic organelles like lysosomes and for its ability to stain nucleic acids.
Data Presentation
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~355 - 430 nm | Highly dependent on the solvent environment and binding state. |
| Emission Maximum (λem) | ~385 - 530 nm | Significant Stokes shift observed, which is advantageous for imaging. |
| Stokes Shift | ~30 - 100 nm | The shift between excitation and emission maxima. |
| Quantum Yield (Φf) | Variable | Highly sensitive to the environment; generally moderate to high upon binding to cellular components. |
| Fluorescence Lifetime (τf) | Variable | Can be influenced by binding interactions and the local environment. |
Mandatory Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with this compound.
Logical Workflow for Cytotoxicity and Apoptosis Assays
Caption: Experimental workflow for evaluating cytotoxicity and apoptosis.
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Live cells cultured on glass-bottom dishes or imaging slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP/FITC channels)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.
-
Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 0.1 - 5.0 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.
-
Washing (Optional): To reduce background fluorescence, gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Immediately proceed to image the cells using a fluorescence microscope. Use appropriate filter sets based on the determined excitation and emission maxima.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the potential cytotoxicity of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cells of interest
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified period to induce apoptosis. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL3 channel. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Concluding Remarks
This compound is a promising fluorescent probe with favorable properties for cell imaging, including good biocompatibility and cellular uptake. Its environmental sensitivity makes it a potential tool for probing subcellular microenvironments. The provided protocols offer a starting point for utilizing this compound in live-cell imaging, cytotoxicity, and apoptosis studies. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve the best results. Further investigation into the precise subcellular localization and the potential for visualizing specific signaling pathways will undoubtedly expand the utility of this versatile fluorescent probe in cell biology and drug discovery.
References
Application Notes and Protocols for Live-Cell Imaging with Acridin-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridin-9-ylmethanol is a fluorescent heterocyclic compound belonging to the acridine family. Acridine derivatives are well-documented for their ability to intercalate with DNA and inhibit topoisomerase enzymes, making them valuable tools in cancer research and drug development.[1][2][3] The inherent fluorescence of the acridine core allows for the visualization of cellular uptake, localization, and dynamic processes in living cells.[4] These application notes provide a detailed protocol for utilizing this compound as a fluorescent probe in live-cell imaging, along with methodologies for assessing its cytotoxic effects.
Principle of Action
The planar tricyclic structure of acridine derivatives enables them to insert between the base pairs of DNA, a process known as intercalation.[3] This interaction can interfere with DNA replication and transcription. Furthermore, acridines can inhibit the function of topoisomerase I and II, enzymes crucial for resolving DNA supercoiling during various cellular processes.[1][2][5] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. The fluorescence of this compound provides a visual readout of its cellular distribution and interaction with subcellular compartments.
Data Presentation
The following table summarizes key quantitative parameters for the use of this compound in live-cell imaging. It is important to note that some of these values are estimated based on data from structurally related acridine compounds and should be empirically optimized for specific cell types and experimental conditions.
| Parameter | Recommended Starting Range | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Prepare fresh and protect from light. |
| Working Concentration | 0.1 - 5.0 µM | Higher concentrations may lead to cytotoxicity. Optimization is crucial. |
| Incubation Time | 15 - 60 minutes at 37°C | Longer incubation may increase signal but also potential toxicity. |
| Excitation Wavelength (λex) | ~350 - 450 nm | To be determined empirically for optimal signal-to-noise. |
| Emission Wavelength (λem) | ~450 - 550 nm | Dependent on the binding state and local environment. |
| Cytotoxicity (IC50) | 10 - 50 µM (estimated) | Highly cell-type dependent. Should be determined for each cell line used.[6][7][8] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging
This protocol outlines the general procedure for staining live cells with this compound and subsequent imaging using fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Live cells cultured on glass-bottom dishes or imaging-compatible plates
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile and pre-warmed
-
Live-cell imaging system with appropriate filter sets and environmental control (37°C, 5% CO2)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 0.1 - 5.0 µM.
-
It is recommended to test a range of concentrations to determine the optimal signal with minimal toxicity.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Gently add the pre-warmed staining solution to the cells.
-
-
Incubation:
-
Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.
-
The optimal incubation time should be determined empirically.
-
-
Washing (Optional):
-
To reduce background fluorescence, gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Immediately proceed to image the cells on a live-cell fluorescence microscope.
-
Use appropriate filter sets based on the empirically determined excitation and emission maxima.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[9][10][11][12]
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
Caption: Proposed mechanism of this compound action.
References
- 1. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. line-a.co.il [line-a.co.il]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Acridin-9-ylmethanol in Photoregulated Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acridin-9-ylmethanol as a phototrigger in drug delivery systems. The information compiled from recent scientific literature offers detailed protocols, data presentation guidelines, and visualizations to aid in the design and execution of experiments in this promising area of research.
Introduction
This compound is a versatile organic compound that has garnered significant attention in the field of photoregulated drug delivery. Its unique photochemical properties allow for the controlled release of therapeutic agents upon exposure to specific wavelengths of light. This technology offers the potential for targeted drug delivery with high spatial and temporal precision, minimizing off-target effects and enhancing therapeutic efficacy.
The core principle of this system lies in the covalent linkage of a drug molecule to this compound via a photolabile ester bond. The resulting conjugate is stable in the dark, effectively "caging" the drug. Upon irradiation with UV or near-UV light, the acridine moiety absorbs photons, leading to the cleavage of the ester bond and the release of the active drug. This process can be finely controlled by modulating the intensity and duration of the light exposure.
Recent studies have demonstrated the successful application of this compound in delivering anticancer drugs like chlorambucil to the nucleus of cancer cells, showcasing its potential as a component of sophisticated, targeted cancer therapies.[1]
Mechanism of Photoregulated Drug Release
The photoregulated release of a drug from an this compound conjugate is initiated by the absorption of light by the acridine chromophore. The excited state of the acridine molecule undergoes a chemical transformation that leads to the cleavage of the ester linkage, releasing the carboxylic acid-containing drug and this compound.
The proposed mechanism for the photocleavage of the 9-acyloxymethylacridine system involves the formation of a solvent-separated ion pair upon photoexcitation. The acridine moiety, upon absorbing light, transitions to an excited singlet state. This excited state is believed to facilitate the heterolytic cleavage of the ester bond, generating an acridin-9-ylmethyl cation and a carboxylate anion (the deprotonated drug). Subsequent reaction with water or other nucleophiles in the cellular environment neutralizes the cation to form this compound and the protonated, active drug.
Experimental Protocols
This section provides detailed protocols for the synthesis of an this compound-drug conjugate and the subsequent in vitro evaluation of its photoregulated drug release.
Synthesis of Acridin-9-ylmethyl Chlorambucil Ester
This protocol describes the synthesis of a model conjugate using the anticancer drug chlorambucil.
Materials:
-
This compound
-
Chlorambucil
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) and chlorambucil (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure Acridin-9-ylmethyl chlorambucil ester.
-
Characterize the final product by NMR and mass spectrometry.
Formulation of Drug-Loaded Nanoparticles
For cellular delivery, the hydrophobic conjugate can be formulated into nanoparticles.
Materials:
-
Acridin-9-ylmethyl chlorambucil ester
-
Amphiphilic block copolymer (e.g., Pluronic F-127)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator
Procedure:
-
Dissolve the Acridin-9-ylmethyl chlorambucil ester and the block copolymer in a suitable organic solvent (e.g., tetrahydrofuran).
-
Slowly add this organic solution to a stirred aqueous phase (PBS) to form a nano-emulsion.
-
Evaporate the organic solvent under reduced pressure to form a suspension of nanoparticles.
-
Sonicate the suspension using a probe sonicator to reduce the particle size and achieve a narrow size distribution.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
In Vitro Photoregulated Drug Release Study
This protocol outlines the procedure to quantify the release of the drug from the nanoparticles upon photoirradiation.
Materials:
-
Suspension of Acridin-9-ylmethyl chlorambucil ester-loaded nanoparticles in PBS
-
UV lamp with a specific wavelength output (e.g., 365 nm)
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoparticles but allow the free drug to pass through)
-
Thermostated shaker
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Place a known concentration of the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing a known volume of PBS (release medium) maintained at 37 °C with gentle stirring.
-
For the light-exposed group, irradiate the beaker with a UV lamp at a fixed distance and intensity. For the dark control group, wrap the beaker in aluminum foil.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the release medium from the beaker.
-
Replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the collected samples by HPLC to determine the concentration of the released chlorambucil.
-
Calculate the cumulative percentage of drug release at each time point.
Data Presentation
Quantitative data from the photoregulated drug release studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Parameter | Value |
| Average Particle Size (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential (mV) | -15 ± 2 |
| Drug Loading Content (%) | 5.2 ± 0.5 |
| Encapsulation Efficiency (%) | 85 ± 3 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Table 2: Cumulative Drug Release Profile
| Time (minutes) | Cumulative Release (%) - Dark Control | Cumulative Release (%) - UV Irradiation |
| 0 | 0 | 0 |
| 15 | 2.1 ± 0.3 | 25.4 ± 2.1 |
| 30 | 3.5 ± 0.4 | 48.9 ± 3.5 |
| 60 | 5.2 ± 0.6 | 75.3 ± 4.2 |
| 120 | 7.8 ± 0.9 | 88.1 ± 3.9 |
| 240 | 10.3 ± 1.1 | 92.5 ± 2.8 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Conclusion
This compound serves as a highly effective phototrigger for the controlled release of therapeutic agents. The protocols and guidelines presented in these application notes provide a framework for the synthesis, formulation, and evaluation of this compound-based photoregulated drug delivery systems. The ability to precisely control the release of drugs using light opens up new avenues for the development of advanced, targeted therapies with improved safety and efficacy profiles. Further research in this area is warranted to explore the full potential of this technology in various biomedical applications.
References
Application Notes and Protocols: Synthesis and Application of Acridin-9-ylmethanol-Based Fluorescent Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridin-9-ylmethanol-based fluorescent nanoparticles are emerging as a versatile platform in biomedical research, particularly in the fields of drug delivery and cellular imaging. These organic nanoparticles possess intrinsic fluorescence, biocompatibility, and the ability to act as nanocarriers for therapeutic agents. Their unique photophysical properties allow for real-time tracking within cellular environments, while their potential for surface modification and drug encapsulation makes them promising candidates for targeted therapies. This document provides detailed protocols for the synthesis, characterization, and application of this compound fluorescent nanoparticles, along with representative data to guide researchers in their utilization. The core advantages of these nanoparticles lie in their multifunctional nature, serving as a fluorescent probe for imaging, a carrier for drug delivery, and a photo-trigger for controlled release of cargo.[1][2][3][4]
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Parameter | Value | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | ~60 nm | Dynamic Light Scattering (DLS) |
| Morphology | Spherical | Transmission Electron Microscopy (TEM) |
| Fluorescence Quantum Yield (Φf) | 0.2 - 0.99 (Representative for acridine derivatives in ethanol) | Comparative Method |
| Drug Loading Capacity (DLC %) | Not specified in literature; dependent on drug and loading method. | UV-Vis Spectroscopy |
| Encapsulation Efficiency (EE %) | Not specified in literature; dependent on drug and loading method. | UV-Vis Spectroscopy |
Note: Specific quantitative data for this compound nanoparticles is limited in publicly available literature. The fluorescence quantum yield provided is a representative range for acridine derivatives.[5][6] DLC and EE are highly dependent on the specific drug and protocol used.
Table 2: In Vitro Cytotoxicity of Chlorambucil (Model Drug) in Cancer Cell Lines
| Cell Line | IC50 (µM) of Chlorambucil | Assay |
| Prostate Cancer (PC3) | ~25 µM | MTT Assay |
| Ovarian Cancer (A2780) | 12 - 43 µM | MTT Assay |
| Cisplatin-resistant Ovarian Cancer (A2780/CP70) | ~40 µM | MTT Assay |
| Chronic Lymphocytic Leukemia (CLL) | 17.5 µM (for inducing apoptosis) | Apoptosis Assay |
Note: The IC50 values presented are for the free drug chlorambucil and serve as a reference for evaluating the efficacy of nanoparticle-delivered drug.[7][8][9] The cytotoxicity of drug-loaded nanoparticles should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound Fluorescent Nanoparticles (Reprecipitation Method)
This protocol describes a common method for preparing organic nanoparticles.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
Ultrapure water (Milli-Q or equivalent)
-
Glass vials
-
Magnetic stirrer and stir bar
-
Syringe filter (0.22 µm)
Procedure:
-
Preparation of Organic Phase: Dissolve this compound in THF to a final concentration of 1 mg/mL. Ensure complete dissolution by vortexing or brief sonication.
-
Nanoprecipitation: Place a specific volume of ultrapure water (e.g., 10 mL) in a clean glass vial and stir vigorously on a magnetic stirrer.
-
Injection: Rapidly inject a small volume of the this compound/THF solution (e.g., 100 µL) into the stirring water. The rapid solvent exchange will cause the hydrophobic this compound to precipitate into nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension at room temperature for several hours (e.g., 4-6 hours) to allow for the complete evaporation of THF.
-
Purification (Optional): To remove any remaining soluble impurities or larger aggregates, the nanoparticle suspension can be filtered through a 0.22 µm syringe filter.
-
Storage: Store the nanoparticle suspension at 4°C in the dark.
Protocol 2: Characterization of Nanoparticles
A. Particle Size and Morphology:
-
Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the nanoparticle suspension in ultrapure water to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Image the nanoparticles using a TEM to observe their morphology and size distribution.
-
B. Fluorescence Spectroscopy:
-
Fluorescence Quantum Yield (Φf) Determination (Comparative Method):
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).[5]
-
Absorbance Measurement: Prepare a series of dilute solutions of both the this compound nanoparticles and the standard in the same solvent. Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer at the same excitation wavelength.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where Φ is the quantum yield, Slope is the slope from the plot, and η is the refractive index of the solvent.[5]
-
Protocol 3: Drug Loading into Nanoparticles
This protocol describes a passive loading method for incorporating a hydrophobic drug like chlorambucil.
Materials:
-
This compound nanoparticle suspension
-
Chlorambucil
-
Organic solvent (e.g., THF or DMSO)
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Solution Preparation: Dissolve chlorambucil in a minimal amount of a suitable organic solvent.
-
Incubation: Add the chlorambucil solution dropwise to the nanoparticle suspension while stirring.
-
Equilibration: Allow the mixture to stir overnight at room temperature in the dark to facilitate drug encapsulation.
-
Purification: Remove the unloaded, free drug by dialysis against a large volume of ultrapure water for 24-48 hours, with frequent changes of the dialysis buffer.
-
Determination of Drug Loading:
-
Indirect Method: Measure the concentration of the free drug in the dialysis buffer using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculation:
-
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Drug-loaded nanoparticles and empty nanoparticles (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, empty nanoparticles, and free drug for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 5: Cellular Uptake and Imaging (Confocal Microscopy)
Materials:
-
Cancer cell line cultured on glass-bottom dishes or coverslips
-
Fluorescent nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS) for fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Nanoparticle Incubation: Replace the culture medium with a fresh medium containing the fluorescent nanoparticles at a desired concentration. Incubate for a specific time (e.g., 2, 4, or 24 hours).[13]
-
Washing: After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to visualize the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium. Image the cells using a confocal microscope, capturing the fluorescence from the nanoparticles and the nuclear stain in separate channels.[14][15]
Visualizations
Caption: Workflow for the synthesis of this compound nanoparticles.
Caption: Workflow for loading a therapeutic drug into nanoparticles.
Caption: Proposed cellular uptake and drug release pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. omlc.org [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of Chlorambucil and Valproic Acid on Cell Viability, Apoptosis and Expression of p21, HDM2, BCL2 and MCL1 Genes in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 13. Frontiers | Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Acridin-9-ylmethanol as a Photoremovable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acridin-9-ylmethanol as a fluorescent, photoremovable protecting group (PPG), primarily for carboxylic acids, including amino acids and neurotransmitters. Detailed protocols for the synthesis of (acridin-9-ylmethyl)esters and their subsequent photolytic cleavage are provided, along with key quantitative data and visualizations to facilitate their application in research and drug development.
Introduction
This compound is a versatile chemical moiety that serves as a fluorescent photoremovable protecting group, often referred to as a "caging" group. When attached to a bioactive molecule, such as a carboxylic acid, it renders the molecule temporarily inactive. Upon irradiation with UV light (typically >360 nm), the acridin-9-ylmethyl ester bond is cleaved, releasing the active molecule with high temporal and spatial control.[1][2] This "uncaging" process allows for the precise initiation of biological processes, making it a valuable tool in fields such as neuroscience, cell biology, and pharmacology.[3][4]
The acridine core of this PPG imparts inherent fluorescence, allowing for the visualization and tracking of the caged compound within biological systems prior to photolysis.[1][2] Furthermore, this compound and its derivatives have shown good biocompatibility and cellular uptake, enhancing their utility in living cells.[2]
Key Applications
-
Controlled Release of Bioactive Molecules: Spatially and temporally controlled release of carboxylic acids, including amino acids, neurotransmitters (e.g., GABA, glutamic acid), and drugs.[1][5]
-
Studying Signaling Pathways: Precise activation of signaling pathways by releasing signaling molecules at specific times and locations within a cell or tissue.
-
Drug Delivery: Development of photoresponsive drug delivery systems where the therapeutic agent is released at the target site upon light activation.
-
Fluorescent Imaging: The inherent fluorescence of the acridine group allows for the tracking of the caged compound before its activation.[1][2]
Data Presentation
Photochemical Properties of (Acridin-9-yl)methyl Esters
The efficiency of the photoremoval process is quantified by the photochemical quantum yield (Φp), which represents the fraction of absorbed photons that result in the cleavage of the protecting group. The following table summarizes the quantum yields for the photocleavage of various N-Boc protected amino acids protected as their (acridin-9-yl)methyl esters.
| Protected Molecule (N-Boc) | Photochemical Quantum Yield (Φp) | Reference |
| Glycine | 0.021 | [6] |
| Alanine | 0.011 | [6] |
| β-Alanine | 0.013 | [6] |
| γ-Aminobutyric acid (GABA) | 0.012 | [6] |
| Glutamic acid | 0.009 | [6] |
Photolysis conditions: Irradiation at 350 nm in methanol-HEPES buffer (80:20).
Photophysical Properties of this compound and its Esters
The fluorescent nature of the acridin-9-ylmethyl group is a key advantage for imaging applications. The absorption and emission maxima are crucial parameters for designing imaging and photolysis experiments.
| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |
| This compound | Ethanol | ~355 | ~430 | [2] |
| N-Boc-Gly-O-Acm | Methanol-HEPES buffer (80:20) | ~360 | Not Reported | [6] |
| N-Boc-Ala-O-Acm | Methanol-HEPES buffer (80:20) | ~360 | Not Reported | [6] |
| N-Boc-β-Ala-O-Acm | Methanol-HEPES buffer (80:20) | ~360 | Not Reported | [6] |
| N-Boc-GABA-O-Acm | Methanol-HEPES buffer (80:20) | ~360 | Not Reported | [6] |
| N-Boc-Glu-O-Acm* | Methanol-HEPES buffer (80:20) | ~360 | Not Reported | [6] |
*Acm: (Acridin-9-yl)methyl
Experimental Protocols
Protocol 1: Synthesis of (Acridin-9-yl)methyl Esters (Protection of Carboxylic Acids)
This protocol describes a general method for the esterification of a carboxylic acid with 9-(bromomethyl)acridine.
Materials:
-
Carboxylic acid of interest (e.g., N-Boc protected amino acid)
-
9-(Bromomethyl)acridine
-
Potassium fluoride (KF) or other suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and 9-(bromomethyl)acridine (1 equivalent) in anhydrous DMF.
-
Base Addition: Add potassium fluoride (3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC. The reaction can be gently heated if it proceeds slowly.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (acridin-9-yl)methyl ester.
-
Characterization: Confirm the structure and purity of the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photocleavage of (Acridin-9-yl)methyl Esters (Deprotection)
This protocol outlines the general procedure for the light-induced release of the carboxylic acid from its caged form.
Materials:
-
(Acridin-9-yl)methyl ester of the carboxylic acid
-
Suitable solvent (e.g., methanol-HEPES buffer (80:20), acetonitrile, or other buffered aqueous solutions)
-
UV lamp (e.g., medium-pressure mercury lamp) with a filter to select wavelengths >360 nm
-
Quartz cuvette or reaction vessel
-
High-performance liquid chromatography (HPLC) system for monitoring the reaction
Procedure:
-
Sample Preparation: Prepare a solution of the (acridin-9-yl)methyl ester in the chosen solvent in a quartz cuvette or reaction vessel. The concentration will depend on the specific experiment and the extinction coefficient of the compound.
-
Irradiation: Irradiate the solution with a UV lamp, ensuring the light is filtered to prevent shorter, potentially damaging wavelengths. The irradiation time will depend on the quantum yield of the specific compound, the light intensity, and the desired extent of uncaging. Typical irradiation times can range from minutes to hours.[6]
-
Monitoring: Monitor the progress of the photocleavage by taking aliquots at different time points and analyzing them by HPLC. The disappearance of the starting material and the appearance of the free carboxylic acid and this compound byproduct can be quantified.
-
Post-Photolysis: Once the desired amount of the carboxylic acid has been released, the solution can be used directly for biological experiments, or the released product can be isolated if required.
Visualizations
Reaction of Protection and Deprotection
References
- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acridinyl methyl esters as photoactive precursors in the release of neurotransmitter amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Photolysis of Acridin-9-ylmethanol Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and protocols for the photolysis of Acridin-9-ylmethanol esters. These compounds are valuable as "caged" molecules, where a biologically active molecule, such as a carboxylic acid or an amino acid, is rendered temporarily inactive by being chemically bonded to the this compound moiety.[1] Upon irradiation with UV light, this bond is cleaved, releasing the active molecule with high chemical yield.[1][2] This "photorelease" or "uncaging" technique allows for precise spatial and temporal control over the release of bioactive substances, making it a powerful tool in cell biology, neuroscience, and drug delivery research.[3]
The this compound chromophore also possesses intrinsic fluorescence, allowing for the tracking of the caged compound within biological systems.[1] The fluorescence properties of these esters are often sensitive to the polarity and pH of their environment, providing additional information about their location and state.[1][2]
Data Presentation: Photophysical and Photochemical Properties
The following table summarizes key quantitative data for this compound esters and related compounds. The photophysical properties are highly solvent-dependent.[4]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Photolysis Wavelength (nm) |
| Acridin-9-ylmethyl 4-methoxybenzoate | n-Hexane | 355 | 385 | 2330 | - | - | >360 |
| Acetonitrile | 355 | 410 | 4113 | - | - | >360 | |
| Methanol | 355 | 430 | 5617 | - | - | >360 | |
| 9-(Methoxycarbonyl)acridine | Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 | - |
| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 | - | |
| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 | - | |
| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 | - | |
| Acridinyl methyl esters of amino acids | - | - | - | - | - | - | 419 |
Data for Acridin-9-ylmethyl 4-methoxybenzoate and 9-(Methoxycarbonyl)acridine are adapted from a technical guide by Benchchem.[4] Data for the photolysis wavelength of other esters is from published research.[1][5]
Experimental Protocols
General Photolysis Protocol
This protocol describes the general procedure for the photolysis of this compound esters to release the caged carboxylic or amino acid.
Materials:
-
This compound ester of interest
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or an appropriate buffer for biological experiments)
-
Quartz cuvette
-
UV light source (e.g., 125 W medium-pressure mercury lamp)
-
Filter to select the desired wavelength range (e.g., >360 nm)[1][2]
-
Stirring plate and stir bar (optional, for ensuring homogenous irradiation)
-
HPLC system with a UV detector for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the this compound ester in the chosen solvent at a known concentration (e.g., 10-100 µM).
-
Transfer to Cuvette: Transfer the solution to a quartz cuvette.
-
Initial Analysis (t=0): Before irradiation, take an aliquot of the solution for HPLC analysis to determine the initial concentration of the ester.
-
Irradiation: Place the cuvette in a photochemical reactor or at a fixed distance from the UV lamp. If using a lamp, ensure the setup is in a light-tight enclosure to prevent exposure to ambient light and for safety. Irradiate the sample with UV light at the appropriate wavelength (e.g., >360 nm or 419 nm).[1][5]
-
Monitoring the Reaction: At regular time intervals, briefly interrupt the irradiation and take aliquots of the solution for HPLC analysis. This will allow for the monitoring of the decrease in the concentration of the starting ester and the increase in the concentration of the released acid.
-
Completion of Photolysis: Continue irradiation until the desired amount of the caged compound has been photolyzed, as determined by HPLC analysis.
-
Final Analysis: Perform a final HPLC analysis to quantify the final concentrations of the remaining ester and the released product.
HPLC Analysis of Photolysis
This protocol outlines a method for the quantification of the this compound ester and the released carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A suitable mixture of acetonitrile and water (with or without a modifier like trifluoroacetic acid, depending on the analyte). A gradient elution may be necessary for optimal separation.
-
Standards of the this compound ester and the expected carboxylic acid product.
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting ester and the released carboxylic acid. The acridine moiety is a strong chromophore, so detection in the UV range (e.g., 254 nm or near the absorption maximum of the acridine chromophore) should be sensitive.
-
Calibration: Prepare a series of standard solutions of known concentrations for both the ester and the free acid. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).
-
Sample Analysis: Inject the aliquots taken during the photolysis experiment into the HPLC system.
-
Quantification: Using the calibration curves, determine the concentration of the ester and the released acid in each aliquot based on their respective peak areas.
-
Data Analysis: Plot the concentration of the ester and the released acid as a function of irradiation time to obtain the photolysis kinetics. The percentage of decomposition can be calculated from the decrease in the ester's peak area over time.
Determination of Photochemical Quantum Yield (Φ_u)
The quantum yield of uncaging (Φ_u) is a critical parameter that represents the efficiency of the photorelease process. It is defined as the number of molecules of released product per photon absorbed.
Materials:
-
UV-Vis spectrophotometer
-
Fluorometer (if using a fluorescent standard)
-
Actinometer (a chemical system with a known quantum yield, e.g., potassium ferrioxalate) or a calibrated photodiode.
-
The same photolysis setup as in Protocol 1.
Procedure (Relative Method using an Actinometer):
-
Measure Light Intensity: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer or a calibrated photodiode.
-
Prepare Sample and Actinometer: Prepare a solution of the this compound ester and a solution of the actinometer with similar absorbances at the irradiation wavelength.
-
Irradiate Sample and Actinometer: Irradiate both the sample and the actinometer solution for the same amount of time under identical conditions.
-
Analyze Photoproducts: Quantify the amount of photoproduct formed in both the sample (the released acid) and the actinometer using HPLC and UV-Vis spectroscopy, respectively.
-
Calculate Quantum Yield: The quantum yield of the this compound ester can be calculated using the following equation:
Φ_u(sample) = Φ(actinometer) * (moles of product_sample / moles of product_actinometer) * (photons absorbed_actinometer / photons absorbed_sample)
The number of photons absorbed can be determined from the change in absorbance and the molar extinction coefficient.
Visualizations
Caption: Workflow for the photolysis of this compound esters.
Caption: Proposed mechanism for the photolysis of this compound esters.
References
- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photolysis of caged compounds: studying Ca(2+) signaling and activation of Ca(2+)-dependent ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acridinyl methyl esters as photoactive precursors in the release of neurotransmitteramino acids - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Acridin-9-ylmethanol for In Vitro Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine derivatives are a well-established class of fluorescent compounds widely utilized in molecular biology and cell imaging due to their ability to interact with nucleic acids. The planar, tricyclic structure of the acridine core allows for intercalation between the base pairs of DNA and RNA. This interaction often results in significant changes to the dye's photophysical properties, leading to enhanced fluorescence upon binding. Acridin-9-ylmethanol, a member of the acridine family, possesses this characteristic planar structure, suggesting its potential as a non-covalent fluorescent label for nucleic acids in vitro.
These application notes provide a conceptual framework and hypothetical protocols for the use of this compound as a fluorescent probe for the detection and quantification of nucleic acids in vitro. The proposed mechanism of action is based on the well-documented intercalating properties of similar acridine compounds. The experimental protocols provided are intended as a starting point for methodology development and will likely require optimization for specific applications.
Mechanism of Action: Non-Covalent Intercalation
The primary mechanism by which acridine derivatives bind to nucleic acids is intercalation.[1][2] The flat aromatic rings of the acridine molecule insert themselves between adjacent base pairs of the DNA double helix or within base-stacked regions of RNA. This non-covalent interaction is stabilized by van der Waals forces and pi-stacking interactions with the nucleotide bases. Upon intercalation, the acridine molecule becomes more rigid and is shielded from the aqueous environment, which can lead to a significant increase in its fluorescence quantum yield.
Caption: Proposed intercalation of this compound into the DNA double helix.
Data Presentation
Table 1: Comparative Spectral Properties of Acridine Orange Bound to Nucleic Acids
| Property | Acridine Orange with dsDNA | Acridine Orange with ssDNA/RNA |
| Excitation Maximum (λex) | ~502 nm[3] | ~460 nm[3] |
| Emission Maximum (λem) | ~525 nm (Green)[3] | ~650 nm (Red-Orange)[3] |
| Binding Mode | Intercalation | Electrostatic interaction, stacking |
| Fluorescence | Strong green fluorescence | Red-orange fluorescence |
Note: These values are for Acridine Orange and are provided for comparative purposes. The actual spectral properties of this compound upon binding to nucleic acids would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Labeling and Quantification of dsDNA
This protocol outlines a conceptual procedure for labeling a solution of double-stranded DNA (dsDNA) with this compound and measuring the resulting fluorescence.
Materials and Reagents:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol for stock solution
-
Purified dsDNA (e.g., calf thymus DNA)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Fluorometer or fluorescence plate reader
-
Quartz cuvettes or black microplates suitable for fluorescence measurements
Experimental Workflow
Caption: Conceptual workflow for dsDNA labeling and quantification.
Procedure:
-
Prepare a Stock Solution of this compound:
-
Dissolve this compound in anhydrous DMSO or ethanol to a final concentration of 1 mM.
-
Store the stock solution protected from light at -20°C.
-
-
Prepare dsDNA Standards:
-
Prepare a series of dsDNA standards of known concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL) in TE buffer.
-
-
Labeling Reaction:
-
In a microcentrifuge tube or well of a microplate, add the dsDNA standard.
-
Add the this compound stock solution to the dsDNA. A starting point for optimization would be a molar ratio of dye to DNA base pairs of 1:10.
-
Bring the total volume to a consistent amount with TE buffer.
-
Include a "dye only" control (this compound in TE buffer without DNA).
-
-
Incubation:
-
Mix gently and incubate the samples for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
If the optimal excitation and emission wavelengths are unknown, perform an excitation and emission scan for a sample containing DNA and the dye to determine the maxima.
-
Based on typical acridine dyes, a starting point for scanning could be an excitation range of 380-480 nm and an emission range of 450-600 nm.
-
Measure the fluorescence intensity of all samples at the determined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "dye only" control from all other readings.
-
Plot the fluorescence intensity as a function of DNA concentration to generate a standard curve.
-
Protocol 2: Post-Staining of Nucleic Acids in Agarose Gels
This protocol describes a conceptual method for using this compound as a post-stain to visualize DNA or RNA separated by agarose gel electrophoresis.
Materials and Reagents:
-
This compound
-
Staining Buffer (e.g., TAE or TBE buffer, the same as the electrophoresis running buffer)
-
Agarose gel with separated nucleic acid fragments
-
Staining tray
-
UV transilluminator or gel imaging system
Procedure:
-
Perform Gel Electrophoresis:
-
Run the DNA or RNA samples on an agarose gel using standard procedures.
-
-
Prepare Staining Solution:
-
Dilute the this compound stock solution into the staining buffer. A starting concentration to test would be 1-5 µM. The optimal concentration will need to be determined empirically.
-
-
Stain the Gel:
-
Carefully place the agarose gel into the staining tray.
-
Add enough staining solution to completely submerge the gel.
-
Incubate for 20-40 minutes at room temperature with gentle agitation, protected from light.
-
-
Destaining (Optional):
-
If high background fluorescence is observed, the gel can be destained by incubating it in fresh staining buffer (without the dye) for 10-20 minutes.
-
-
Visualization:
-
Place the stained gel on a UV transilluminator or in a gel imaging system.
-
Use an appropriate filter set based on the experimentally determined excitation and emission maxima of the DNA-bound dye.
-
Capture the image of the fluorescent bands.
-
Troubleshooting and Considerations
-
Optimization of Dye Concentration: The optimal concentration of this compound will depend on the application and the amount of nucleic acid present. High concentrations may lead to background fluorescence, while low concentrations may result in a weak signal.
-
Effect of pH and Salt Concentration: The binding of intercalating dyes can be influenced by the ionic strength and pH of the buffer.[1] It is recommended to maintain consistent buffer conditions across experiments.
-
Photostability: Like many fluorescent dyes, acridine derivatives may be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize light exposure during incubation and imaging.
-
Safety Precautions: Acridine derivatives are known to be DNA intercalators and should be handled with care as potential mutagens. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
Applications of Acridin-9-ylmethanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acridin-9-ylmethanol is a versatile building block in organic synthesis, primarily utilized for the preparation of a variety of acridine derivatives. Its core applications lie in the synthesis of fluorescent probes, potential therapeutic agents, and other specialized organic molecules. The hydroxyl group at the 9-position of the acridine ring system serves as a convenient handle for introducing diverse functionalities through esterification, etherification, and oxidation reactions.
Key Applications:
This compound is a key starting material for the synthesis of:
-
Fluorescent Probes and Photoremovable Protecting Groups: The inherent fluorescence of the acridine core makes its derivatives useful as fluorescent tags and probes. Acridin-9-ylmethyl esters, for instance, can act as photoremovable protecting groups for carboxylic acids, releasing the parent acid upon irradiation with UV light.[1]
-
Bioactive Molecules: The acridine scaffold is a known pharmacophore, and derivatives of this compound are explored for their potential biological activities. While many syntheses of bioactive acridines start from 9-chloroacridine, the functionalization of this compound provides an alternative route to novel analogues.
-
Building Blocks for Complex Molecules: Through oxidation, the methanol group can be converted to an aldehyde or a carboxylic acid, providing further opportunities for synthetic elaboration.
Synthetic Transformations of this compound
The primary synthetic utility of this compound stems from the reactivity of its hydroxyl group. The three main classes of reactions are:
-
Esterification: Formation of acridin-9-ylmethyl esters.
-
Etherification: Synthesis of acridin-9-ylmethyl ethers.
-
Oxidation: Conversion to acridine-9-carbaldehyde or acridine-9-carboxylic acid.
Below are detailed protocols for these key transformations.
Application Note 1: Synthesis of Acridin-9-ylmethyl Esters as Fluorescent Photoremovable Protecting Groups
Acridin-9-ylmethyl esters serve as effective photoremovable protecting groups for carboxylic acids. The ester linkage can be cleaved under mild UV irradiation to release the free carboxylic acid, making this strategy valuable in synthetic chemistry and chemical biology. The reaction is typically carried out using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3]
Experimental Protocol: Steglich Esterification of this compound
This protocol describes the synthesis of an acridin-9-ylmethyl ester from a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) or dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used, which is largely insoluble in DCM). If EDC is used, the byproduct is water-soluble and will be removed during the workup.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acridin-9-ylmethyl ester.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Carboxylic Acid | 1.1 | Can be varied |
| EDC or DCC | 1.2 | Coupling agent |
| DMAP | 0.1 | Catalyst |
| Typical Yield | - | 60-90% (highly dependent on the carboxylic acid used) |
Logical Workflow for Steglich Esterification:
Caption: Workflow for the synthesis of acridin-9-ylmethyl esters.
Application Note 2: Synthesis of Acridin-9-ylmethyl Ethers
The synthesis of acridin-9-ylmethyl ethers can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of this compound with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.[4][5]
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of an acridin-9-ylmethyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (R-X, e.g., methyl iodide, ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired acridin-9-ylmethyl ether.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio | Notes |
| This compound | 1.0 | Starting material |
| Sodium Hydride | 1.2 | Strong base |
| Alkyl Halide | 1.1 | Electrophile |
| Typical Yield | - | 50-80% (dependent on the alkyl halide) |
Experimental Workflow for Williamson Ether Synthesis:
Caption: Workflow for the Williamson ether synthesis of acridin-9-ylmethyl ethers.
Application Note 3: Oxidation of this compound to Acridine-9-carbaldehyde
The oxidation of this compound to acridine-9-carbaldehyde provides a key intermediate for further synthetic transformations, such as Wittig reactions, reductive aminations, and condensations. A mild oxidizing agent like manganese dioxide (MnO₂) is often employed for this transformation to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation with Manganese Dioxide
This protocol describes the oxidation of this compound to acridine-9-carbaldehyde.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM or CHCl₃, add activated manganese dioxide (5-10 eq. by weight).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite® pad thoroughly with DCM or CHCl₃.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude acridine-9-carbaldehyde.
-
The product can be further purified by recrystallization or silica gel column chromatography if necessary.
Quantitative Data Summary:
| Reactant/Reagent | Molar/Weight Ratio | Notes |
| This compound | 1.0 | Starting material |
| Activated MnO₂ | 5-10 eq. (by weight) | Oxidizing agent |
| Typical Yield | - | 70-95% |
Signaling Pathway for Oxidation to Aldehyde:
References
Application Notes and Protocols for the Step-by-Step Synthesis of 9-Substituted Acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 9-substituted acridine derivatives, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This document outlines detailed protocols for the most common and versatile synthetic routes, presents quantitative data in a clear tabular format, and visualizes the synthetic pathways and a typical experimental workflow.
Introduction
Acridine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds. The planar tricyclic structure of the acridine core allows it to intercalate with DNA, leading to a wide range of biological effects. The substituent at the 9-position of the acridine ring plays a crucial role in modulating this biological activity, making the synthesis of diverse 9-substituted derivatives a key focus in drug discovery and development.
This guide details three primary synthetic strategies:
-
Bernthsen Acridine Synthesis: A classical method for the direct synthesis of 9-substituted acridines from diphenylamine and a carboxylic acid.
-
Synthesis via 9-Chloroacridine Intermediate: A two-step approach involving the synthesis of an acridone precursor, followed by conversion to the highly reactive 9-chloroacridine, which serves as a versatile intermediate for introducing various nucleophiles.
-
Nucleophilic Substitution on 9-Chloroacridine: A robust method for introducing a wide array of functional groups at the 9-position.
Synthetic Pathways and Workflows
The following diagrams illustrate the general synthetic routes for preparing 9-substituted acridine derivatives and a typical workflow for screening their biological activity as topoisomerase inhibitors.
Caption: General synthetic pathways to 9-substituted acridines.
Caption: Workflow for screening acridine derivatives as topoisomerase inhibitors.[1]
Experimental Protocols
Protocol 1: Bernthsen Acridine Synthesis (Microwave-Assisted)
This protocol describes a green and efficient microwave-assisted Bernthsen synthesis of 9-phenylacridine.[2]
Materials:
-
N,N-Diphenylamine (DPA)
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Chloroform
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine N,N-diphenylamine (1.0 mmol, 169 mg), benzoic acid (1.0 mmol, 122 mg), and p-TSA (10 mol%, 19 mg).
-
Place the vessel in the microwave reactor and irradiate at 450 W for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the crude product with chloroform (2 x 20 mL).
-
Wash the combined organic layers with 10% NaOH solution followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of 9-Chloroacridine Intermediate
This two-step protocol details the synthesis of the key intermediate, 9-chloroacridine, starting from o-chlorobenzoic acid and aniline.
Step 2a: Ullmann Condensation for N-Phenylanthranilic Acid Synthesis [3]
Materials:
-
o-Chlorobenzoic acid
-
Aniline
-
Anhydrous potassium carbonate
-
Copper oxide
-
Decolorizing carbon
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, mix o-chlorobenzoic acid (0.26 mol, 41 g), aniline (1.66 mol, 155 g), anhydrous potassium carbonate (0.3 mol, 41 g), and copper oxide (1 g).
-
Reflux the mixture in an oil bath for 2 hours.
-
Remove the excess aniline by steam distillation.
-
To the brown residual solution, add decolorizing carbon (20 g), boil for 15 minutes, and filter by suction.
-
With stirring, pour the filtrate into a mixture of concentrated HCl (30 mL) and water (60 mL).
-
Filter the precipitated N-phenylanthranilic acid and dry. The typical yield is 82-93%.
Step 2b: Cyclization and Chlorination to 9-Chloroacridine [4][5]
Materials:
-
N-Phenylanthranilic acid
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Concentrated ammonia solution
-
Ice
-
Chloroform
-
Calcium chloride
Procedure:
-
In a 500-mL round-bottomed flask with a reflux condenser, mix N-phenylanthranilic acid (0.23 mol, 50 g) with phosphorus oxychloride (1.76 mol, 160 mL).
-
Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. If the reaction becomes too violent, cool the flask briefly.
-
After the initial reaction subsides, heat the flask in an oil bath at 135–140°C for 2 hours.
-
Remove the excess POCl₃ by distillation under vacuum.
-
After cooling, carefully pour the residue into a well-stirred mixture of concentrated ammonia solution (200 mL), ice (500 g), and chloroform (200 mL).
-
Continue stirring until all the solid dissolves (approximately 30 minutes).
-
Separate the chloroform layer and extract the aqueous layer with an additional 40 mL of chloroform.
-
Combine the chloroform extracts, dry over calcium chloride, and filter.
-
Remove the chloroform by distillation to yield crude 9-chloroacridine.
Protocol 3: Nucleophilic Substitution of 9-Chloroacridine with an Amine
This protocol provides a general method for the synthesis of 9-aminoacridine derivatives.[6]
Materials:
-
9-Chloroacridine
-
Primary or secondary amine
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Sodium hydroxide
Procedure:
-
In a reactor equipped with a stirrer and thermometer, charge 9-chloroacridine (1 equivalent) and the chosen polar aprotic solvent.
-
Stir the mixture at room temperature.
-
Add the amine (1-1.2 equivalents). For gaseous amines like ammonia, introduce it at a controlled flow rate.
-
Slowly heat the reaction mixture to the desired temperature (e.g., 70-120°C).
-
Maintain the temperature for the required time (typically 3-4 hours), monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture.
-
Add water to the reaction mixture.
-
Adjust the pH to 12-14 with sodium hydroxide to precipitate the product.
-
Stir for 10-30 minutes, then collect the solid by filtration.
-
Wash the product with water until neutral and then dry to obtain the 9-aminoacridine derivative.
Quantitative Data Summary
The following tables summarize the yields and reaction conditions for the synthesis of various 9-substituted acridine derivatives.
Table 1: Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines [7]
| Entry | Carboxylic Acid | Product | Time (min) | Yield (%) |
| 1 | Benzoic acid | 9-Phenylacridine | 5 | 80 |
| 2 | Acetic acid | 9-Methylacridine | 5 | 79 |
| 3 | Propionic acid | 9-Ethylacridine | 5 | 75 |
| 4 | p-Nitrobenzoic acid | 9-(4-Nitrophenyl)acridine | 6 | 72 |
| 5 | p-Aminobenzoic acid | 9-(4-Aminophenyl)acridine | 5 | 70 |
Table 2: Ullmann Condensation for N-Phenylanthranilic Acid Derivatives [8]
| Entry | Aniline Derivative | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | 20 | 81 |
| 2 | 4-Methylaniline | N-(p-Tolyl)anthranilic acid | 20 | 85 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 20 | 88 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)anthranilic acid | 20 | 75 |
Table 3: Synthesis of 9-Aminoacridine Derivatives from 9-Chloroacridine [9]
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonia | DMF | 70 | 3 | 90 |
| 2 | Methylamine | NMP | 80 | 3.5 | 92 |
| 3 | Ethylamine | DMF | 100 | 4 | 95 |
| 4 | p-Toluidine | Phenol | Reflux | 2 | 86 |
| 5 | 2-Aminobenzoic acid | Phenol | Reflux | 2 | 90 |
| 6 | N-Thiazolylamine | - | 150 | 3 | 71 |
| 7 | N-(1,3,4-Thiadiazolyl)amine | - | - | - | 84 |
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Acridin-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Acridin-9-ylmethanol. The information is presented in a user-friendly question-and-answer format to facilitate rapid problem-solving and yield optimization in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, well-established synthetic pathways for the preparation of this compound:
-
Reduction of Acridine-9-Carboxylic Acid: This is a common and direct method involving the reduction of the carboxylic acid functional group at the 9-position of the acridine ring to a hydroxymethyl group.
-
Functionalization of 9-Methylacridine: This route involves the synthesis of 9-methylacridine as a precursor, followed by its oxidation to an intermediate such as acridine-9-carbaldehyde, which is then subsequently reduced to the desired alcohol.
Q2: I am observing a low yield in my synthesis. What are the common contributing factors?
A2: Low yields in this compound synthesis can arise from several factors, depending on the chosen synthetic route. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in your precursor (acridine-9-carboxylic acid or 9-methylacridine) can significantly impact the reaction efficiency.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient stirring can lead to incomplete conversion.
-
Reagent Stoichiometry: An incorrect ratio of the reducing agent or oxidizing agent to the substrate can result in low conversion or the formation of side products.
-
Moisture and Air Sensitivity: Some reagents, particularly strong reducing agents like lithium aluminum hydride (LiAlH₄), are highly sensitive to moisture and air. Inadequate anhydrous conditions can lead to reagent quenching and reduced yields.
-
Product Degradation: The acridine nucleus can be sensitive to certain reaction conditions. Prolonged reaction times or excessive temperatures may lead to degradation of the desired product.
-
Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps is a common cause of low isolated yields.
Q3: What are the typical side products I might encounter, and how can I minimize them?
A3: The formation of side products is a common challenge. In the synthesis of this compound, you may observe:
-
From Reduction of Acridine-9-Carboxylic Acid:
-
Unreacted Starting Material: Incomplete reduction will leave acridine-9-carboxylic acid in your crude product.
-
Over-reduction Products: While less common for the hydroxymethyl group, harsh conditions could potentially lead to the reduction of the acridine ring system itself.
-
-
From Functionalization of 9-Methylacridine:
-
Unreacted 9-Methylacridine: Incomplete oxidation will result in the starting material contaminating the product.
-
Over-oxidation to Carboxylic Acid: If the oxidation of 9-methylacridine is not carefully controlled, it can proceed past the aldehyde stage to form acridine-9-carboxylic acid.
-
Acridone Formation: Acridone can be a significant byproduct in many acridine syntheses, often arising from the oxidation of the acridine nucleus, especially at high temperatures.[1][2]
-
To minimize these side products, it is crucial to carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is highly recommended.
Troubleshooting Guides
Route 1: Reduction of Acridine-9-Carboxylic Acid
This section focuses on troubleshooting the reduction of acridine-9-carboxylic acid, a key step in one of the primary synthetic pathways to this compound.
Issue 1: Low or No Conversion to this compound
| Potential Cause | Troubleshooting Recommendation |
| Inactive Reducing Agent (e.g., LiAlH₄) | LiAlH₄ is extremely sensitive to moisture. Ensure you are using a fresh, unopened container or a properly stored reagent. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Insufficient Amount of Reducing Agent | An excess of the reducing agent is often required. For LiAlH₄, a 2-3 fold excess is common to ensure complete reduction. |
| Low Reaction Temperature | While the initial addition of the reducing agent may be done at a lower temperature for safety, the reaction often requires heating (reflux) to go to completion. |
| Poor Solubility of Starting Material | Ensure that the acridine-9-carboxylic acid is sufficiently soluble in the chosen reaction solvent (e.g., anhydrous THF or diethyl ether). If solubility is an issue, consider using a co-solvent or a different anhydrous solvent. |
Issue 2: Formation of a Complex Mixture of Products
| Potential Cause | Troubleshooting Recommendation |
| Reaction Temperature is Too High | Excessive heat can lead to the degradation of the acridine ring or the formation of undesired side products. Maintain a controlled and consistent temperature throughout the reaction. |
| Prolonged Reaction Time | Extended reaction times can sometimes lead to side reactions. Monitor the reaction progress by TLC and quench the reaction once the starting material is consumed. |
| Impure Starting Material | Impurities in the acridine-9-carboxylic acid can lead to a complex reaction mixture. Purify the starting material before use. |
Route 2: Functionalization of 9-Methylacridine
This guide addresses common issues when synthesizing this compound starting from 9-methylacridine.
Issue 1: Low Yield of the Intermediate (Acridine-9-carbaldehyde)
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Oxidizing Agent | The choice of oxidizing agent is critical. Selenium dioxide (SeO₂) is a common reagent for this transformation. Ensure its quality and use the appropriate stoichiometry. |
| Suboptimal Reaction Conditions | The oxidation of 9-methylacridine often requires specific solvents (e.g., dioxane, xylene) and elevated temperatures. Optimize these conditions for your specific setup. |
| Over-oxidation to Carboxylic Acid | Carefully control the reaction time and temperature to prevent the aldehyde from being further oxidized to the carboxylic acid. |
Issue 2: Low Yield in the Final Reduction Step (Aldehyde to Alcohol)
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Reducing Agent | Sodium borohydride (NaBH₄) is a milder reducing agent that is often effective for converting aldehydes to alcohols and is generally easier to handle than LiAlH₄. Ensure you are using a sufficient amount. |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all the aldehyde has been consumed before work-up. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and reported yields for the synthesis of precursors and related acridine derivatives. Note that yields can vary significantly based on the specific reaction scale and conditions.
Table 1: Synthesis of 9-Methylacridine via Bernthsen Reaction
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
| Diphenylamine, Acetic Acid | Zinc Chloride | Microwave (200W, 5 min) | 79 | [3] |
| Diphenylamine, Acetic Acid | Zinc Chloride | Conventional Heating (200°C, 8h) | 82 | [3] |
Table 2: Synthesis of 9-Acridone Derivatives (Illustrative of Acridine Ring Formation)
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
| o-Chlorobenzoic Acid, Aniline | Zinc Chloride | Microwave (160W, 4 min) | 95 | [4] |
| o-Chlorobenzoic Acid, 4-Methoxyaniline | Zinc Chloride | Microwave (160W, 6.3 min) | 95 | [4] |
Table 3: Synthesis of N-(Acridin-9-yl) Amino Acid Derivatives (Illustrative of 9-Position Functionalization)
| Derivative | Purification Method | Yield (%) | Purity (%) | Reference |
| 8-(acridin-9-ylamino) octanoic acid | Preparative TLC, Recrystallization | 30 | 99.1 | [5] |
| 4-(acridin-9-ylamino) butanoic acid | Preparative TLC, Recrystallization | 41 | 97.1 | [5] |
| 6-(acridin-9-ylamino) hexanoic acid | Preparative TLC, Recrystallization | 30 | 95.5 | [5] |
| 3-(acridin-9-ylamino) propanoic acid | Preparative TLC, Recrystallization | 20 | 98.4 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 9-Methylacridine (Bernthsen Reaction - Microwave) [3]
-
Reactants:
-
Diphenylamine (2.0 mmol)
-
Acetic Acid (20.0 mmol)
-
Zinc Chloride (8.0 mmol)
-
-
Procedure:
-
Mix diphenylamine, acetic acid, and zinc chloride in a microwave-safe test tube.
-
Irradiate the mixture with a 200 W microwave at 200-210°C for 5 minutes.
-
After the reaction, add aqueous ammonia (28%, 4 ml) to the mixture and stir.
-
Filter the slurry and wash the residue with water until the filtrate is neutral.
-
Dry the residue and extract with ethyl acetate.
-
Dry the organic solvent over magnesium sulfate and evaporate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Synthesis of Acridine-9-carboxylic acid chloride [6]
-
Reactants:
-
Acridine-9-carboxylic acid (1.90 mmol)
-
Thionyl chloride (10 ml)
-
-
Procedure:
-
Reflux acridine-9-carboxylic acid in thionyl chloride for 1 hour.
-
Evaporate the excess thionyl chloride under reduced pressure to obtain acridine-9-carboxylic acid chloride, which can be used in subsequent steps without further purification.
-
Protocol 3: General Procedure for Reduction of a Carboxylic Acid to a Primary Alcohol using LiAlH₄
-
Reactants:
-
Carboxylic Acid (1 equivalent)
-
Lithium Aluminum Hydride (2-3 equivalents)
-
Anhydrous Solvent (e.g., THF, Diethyl Ether)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve the carboxylic acid in the anhydrous solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly and carefully add the lithium aluminum hydride portion-wise to the cooled solution. Caution: The reaction is exothermic and produces hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0°C.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
Troubleshooting low fluorescence signal with Acridin-9-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals when using Acridin-9-ylmethanol and its derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal wavelengths can be influenced by the solvent environment. For acridine derivatives, a general starting point for excitation is around 360 nm, with an emission maximum observed around 417 nm in ethanol. However, it is crucial to experimentally determine the optimal wavelengths for your specific conditions by performing excitation and emission scans on your instrument. The emission properties of this compound and its conjugates are known to be highly sensitive to the polarity, H-bonding, and pH of their environment.[1][2]
Q2: My fluorescence signal is very weak or non-existent. What are the common causes?
A2: A low fluorescence signal can stem from several factors. These include suboptimal instrument settings, issues with sample preparation such as incorrect concentration, the choice of solvent, the presence of quenching agents, photobleaching, or problems with the sample's purity.[3][4] It is important to systematically investigate each of these potential causes.
Q3: How does the solvent choice affect the fluorescence of this compound?
A3: The choice of solvent has a significant impact on the fluorescence intensity and emission spectrum of acridine derivatives.[5][6] The fluorescence of this compound is highly sensitive to the solvent environment.[1][7] For instance, in nonpolar solvents like n-hexane, ester conjugates of this compound may show weak fluorescence.[7] Conversely, polar aprotic solvents can lead to higher fluorescence intensity.[3][7] This is due to interactions between the solvent and the fluorophore in its excited state, which can alter the energy gap between the excited and ground states.[5][6]
Q4: What is fluorescence quenching and how can I minimize it?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. This can be caused by impurities in the sample or solvent, the presence of dissolved oxygen, or interactions with the solvent itself (e.g., hydrogen bonding with protic solvents).[3] To minimize quenching, ensure high purity of your this compound and solvents. If oxygen quenching is suspected, you can degas your sample by bubbling an inert gas like nitrogen or argon through it.[3]
Q5: Could the concentration of this compound be the cause of the low signal?
A5: Yes, both excessively high and low concentrations can lead to a poor signal. If the concentration is too low, the signal may be indistinguishable from the background noise. If the concentration is too high, it can lead to inner filter effects, where the emitted light is re-absorbed by other fluorophore molecules in the solution, resulting in a decreased signal. It is recommended to perform a concentration titration to find the optimal working range for your experiment.
Q6: What instrument settings should I check for a low fluorescence signal?
A6: Incorrect instrument settings are a common source of error. Check the following:
-
Excitation and Emission Wavelengths: Ensure they are set to the optimal values for your sample.
-
Slit Widths: Wider slits allow more light to pass, which can increase the signal, but at the cost of spectral resolution. Adjust them to find a balance between signal intensity and resolution.[3]
-
Detector Gain/PMT Voltage: Increasing the gain can amplify a weak signal, but it will also amplify noise. Find the optimal setting that provides a good signal-to-noise ratio.
-
Sample Position: Make sure your cuvette or sample holder is correctly aligned in the light path.[3]
Q7: How can I prevent photobleaching of my sample?
A7: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. To minimize it, you can:
-
Reduce the intensity of the excitation light.
-
Minimize the sample's exposure time to the excitation light.
-
Use a mounting medium with an antifade reagent if you are performing fluorescence microscopy.[8]
-
Prepare fresh samples and store them protected from light.
Quantitative Data: Photophysical Properties of Acridine Derivatives
The fluorescence properties of acridine derivatives are highly dependent on their chemical structure and environment. The following table summarizes key parameters for related compounds to provide a reference point.
| Compound | Excitation (λex) | Emission (λem) | Quantum Yield (ΦF) | Solvent | Reference(s) |
| Acridine | 360 nm | 417 nm | Varies with solvent | Ethanol | |
| Acridine Orange | 400 nm | ~525 nm | 0.2 | Basic Ethanol | [9] |
| 9-methylacridine esters | ~355 nm | Varies (400-500 nm) | Highly solvent-dependent | Various | [7] |
Note: The quantum yield and lifetime for this compound specifically are not widely reported and are highly dependent on the experimental conditions, particularly the solvent used.
Experimental Protocols
Protocol 1: General Fluorescence Measurement of this compound
This protocol outlines the basic steps for measuring the fluorescence of an this compound solution.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity aprotic solvent like acetonitrile. Store protected from light.
-
Prepare a series of dilutions from the stock solution in the same solvent to determine the optimal concentration.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.
-
Set the initial excitation wavelength to ~360 nm and the emission detection range from 380 nm to 600 nm.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm as a starting point).
-
-
Measurement:
-
Fill a clean quartz cuvette with the solvent to record a blank (background) spectrum.
-
Replace the blank with your this compound sample.
-
Acquire the emission spectrum.
-
To find the optimal excitation wavelength, set the emission monochromator to the peak of the measured emission spectrum and scan a range of excitation wavelengths.
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Identify the peak excitation and emission wavelengths.
-
Protocol 2: Determining Optimal Concentration via Titration
-
Prepare Dilutions: From your stock solution, prepare a series of dilutions (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, 0.05 µM, 0.01 µM) in your chosen solvent.
-
Measure Fluorescence: Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths determined in Protocol 1.
-
Plot Data: Plot the fluorescence intensity as a function of concentration.
-
Identify Linear Range: Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration. Working within this range helps to avoid inner filter effects and ensures quantitative accuracy.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low fluorescence signal.
Caption: A step-by-step workflow for diagnosing low fluorescence signals.
Environmental Effects on this compound Fluorescence
This diagram illustrates how environmental factors can influence the fluorescence signal.
Caption: Impact of environmental factors on fluorescence emission.
References
- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. journalcsij.com [journalcsij.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. omlc.org [omlc.org]
Preventing photobleaching of Acridin-9-ylmethanol during microscopy
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the photobleaching of Acridin-9-ylmethanol during fluorescence microscopy experiments. Below, you will find frequently asked questions, troubleshooting guides, and experimental protocols to help you optimize your imaging results.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how does it affect this compound?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal, which can significantly compromise imaging experiments. The underlying mechanism often involves the fluorophore entering a reactive triplet state, where it can interact with molecular oxygen to generate reactive oxygen species (ROS). These ROS then chemically and irreversibly damage the dye, rendering it non-fluorescent.
Q2: What are the primary factors that accelerate the photobleaching of this compound?
A: Several factors can increase the rate of photobleaching for this compound:
-
High Excitation Light Intensity: More intense light increases the rate at which the fluorophore is excited, leading to a higher probability of it entering the reactive triplet state.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photochemical damage will accumulate.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching through the production of ROS.
-
Environmental Conditions: The emission properties of this compound and its derivatives are sensitive to the polarity, hydrogen bonding, and pH of the surrounding environment.[1] An unfavorable microenvironment can potentially increase its susceptibility to photobleaching.
Q3: What are the main strategies to minimize the photobleaching of this compound?
A: There are three primary strategies to combat photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation light intensity and the shortest exposure time that still provide a sufficient signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate chemical compounds into the mounting medium that can quench photobleaching by scavenging reactive oxygen species.
-
Control the Sample Environment: For fixed samples, the choice of mounting medium is critical. For live-cell imaging, ensuring cell health and using appropriate imaging buffers is key.
Q4: Can I use commercial antifade mounting media for this compound?
A: Yes, many commercial antifade mounting media are designed to be compatible with a wide range of fluorophores and are likely to be effective for this compound. Products like ProLong™ Gold Antifade Mountant and VECTASHIELD® Antifade Mounting Medium are popular choices. However, the effectiveness can vary, so it is advisable to test a few options to determine the best one for your specific experimental conditions.
Q5: Are there any specific antifade reagents known to be compatible with acridine dyes?
A: While specific data for this compound is limited, common antifade reagents like n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are generally effective for a broad spectrum of dyes. One study indicated that propyl gallate can interact with 9-aminoacridine in the context of DNA damage response, which could be a consideration for certain live-cell experiments.[2] Another study showed that while DABCO could affect the signal of gold-conjugated fluorophores, the fluorescence was not impacted, suggesting its general utility in fluorescence microscopy.[3] p-Phenylenediamine (PPD) is another potent antifade agent, but it is known to be incompatible with some classes of dyes, so its use should be validated for this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Rapid Signal Fading | High excitation light intensity. | Reduce the power of your laser or lamp. Use a neutral density filter to attenuate the light. |
| Prolonged exposure time. | Decrease the camera's exposure time. For time-lapse imaging, increase the interval between acquisitions. | |
| Absence of an antifade reagent. | Use a commercial or homemade antifade mounting medium. | |
| High oxygen concentration. | For fixed samples, use an antifade reagent with oxygen-scavenging properties. For live cells, consider specialized live-cell antifade reagents. | |
| Low Initial Fluorescence | Antifade reagent is quenching the signal. | Some antifade agents, particularly PPD, can reduce the initial fluorescence intensity. Try a different reagent like NPG or DABCO. |
| Incorrect pH of the mounting medium. | The fluorescence of acridine dyes can be pH-sensitive.[1] Ensure your mounting medium has a pH between 8.0 and 9.0. | |
| High Background/Autofluorescence | Endogenous fluorophores in the sample. | Before imaging your stained sample, you can try to photobleach the background autofluorescence by exposing the unstained sample to the excitation light. |
| Mounting medium is autofluorescent. | Some antifade reagents, like PPD, can be autofluorescent. Ensure you are using a high-quality, fresh antifade solution. |
Quantitative Data Summary
| Antifade Reagent | Concentration | Advantages | Disadvantages |
| n-Propyl Gallate (NPG) | 2-4% in glycerol/PBS | Effective for many fluorophores.[4] | Can inhibit some enzymes; potential for cellular toxicity in live imaging.[2] |
| DABCO | 1-2.5% in glycerol/PBS | Less toxic than PPD, generally good compatibility.[5][6] | May be less effective than PPD for some dyes. |
| p-Phenylenediamine (PPD) | 0.1-1% in glycerol/PBS | Very effective at reducing fading for many dyes. | Can reduce initial fluorescence, is toxic, and can be autofluorescent.[7][8] Incompatible with cyanine dyes. |
Experimental Protocols
Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol is adapted from a commonly used recipe for preparing a simple and effective antifade mounting medium.[4]
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While stirring rapidly, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise to the glycerol/PBS mixture.
-
Adjust the final volume with distilled water to achieve a 1X PBS concentration.
-
Store the final antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Sample Mounting for Fixed Cells
Procedure:
-
Perform your immunofluorescence or other staining protocol to label your fixed cells with this compound.
-
Wash the sample thoroughly to remove any unbound dye.
-
Carefully remove as much of the final wash buffer as possible without allowing the sample to dry out.
-
Add a small drop (10-20 µL) of the antifade mounting medium onto the sample.
-
Gently lower a coverslip onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Store the slide flat at 4°C in the dark until imaging.
Visualizations
Caption: Signaling pathway of photobleaching and the role of antifade reagents.
Caption: Experimental workflow for sample preparation and imaging.
Caption: Logical flowchart for troubleshooting photobleaching issues.
References
- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Disruption of DNA Damage-Response by Propyl Gallate and 9-Aminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of antiphotobleaching reagents for use with FluoroNanogold in correlative microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. The versatility of DABCO as a reagent in organic synthesis: a review [pubmed.ncbi.nlm.nih.gov]
- 7. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 8. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve the solubility of Acridin-9-ylmethanol in aqueous buffers
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Acridin-9-ylmethanol, focusing on strategies to improve its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound possesses a large, hydrophobic, and planar acridine ring system. This non-polar structure leads to low solubility in polar solvents like water and aqueous buffers at neutral pH. The parent compound, acridine, has a very low aqueous solubility of approximately 0.26 mM, and while the hydroxymethyl group on this compound adds some polarity, the overall molecule remains predominantly hydrophobic.
Q2: What is the first step I should take to dissolve this compound?
A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of acridine derivatives. For example, the related compound Acridine Orange is soluble in DMSO at approximately 20 mg/mL.[1]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit. Try a more dilute solution.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent in your final aqueous buffer can increase the solubility of this compound.
-
Adjust the pH: The solubility of acridine derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Consider surfactants or cyclodextrins: These agents can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent (e.g., DMSO). | The concentration is too high, or the solvent is not appropriate. | Try a lower concentration. If that fails, consider other polar aprotic solvents like dimethylformamide (DMF). Gentle warming may also aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. The rate of addition is too fast. | Decrease the final concentration of this compound. Add the stock solution dropwise to the buffer while vigorously stirring. Consider using a co-solvent in the buffer. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The compound is slowly coming out of solution, indicating it is not thermodynamically stable at that concentration. | This suggests your solution is supersaturated. Prepare a fresh solution at a lower concentration. For short-term experiments, use the solution immediately after preparation. |
| The final concentration of the organic solvent (e.g., DMSO) is too high for my experiment. | The stock solution concentration is too low, requiring a large volume for dilution. | Prepare a more concentrated stock solution if possible. Alternatively, explore methods that do not rely on high concentrations of organic solvents, such as pH adjustment or the use of cyclodextrins. |
Strategies to Enhance Aqueous Solubility
Below are detailed methods to improve the solubility of this compound.
Use of Organic Co-solvents
The addition of a water-miscible organic solvent to the aqueous buffer can significantly increase the solubility of hydrophobic compounds.
Quantitative Solubility Data (Illustrative for Acridine Derivatives)
| Solvent System | Compound | Approximate Solubility |
| DMSO | Acridine Orange | 20 mg/mL[1] |
| Ethanol | Acridine Orange | 0.3 mg/mL[1] |
| PBS (pH 7.2) | Acridine Orange | 1 mg/mL[1] |
| Water | Acridine | 38.4 mg/L (approx. 0.21 mM)[2] |
Experimental Protocol: Co-solvent Method
-
Prepare a high-concentration stock solution of this compound in a suitable water-miscible organic solvent such as DMSO or ethanol.
-
Determine the maximum tolerable co-solvent concentration for your specific experiment (e.g., many cell-based assays can tolerate up to 0.5-1% DMSO).
-
Prepare the final aqueous buffer containing the desired percentage of the co-solvent.
-
Slowly add the this compound stock solution to the co-solvent-containing buffer while vortexing to reach the desired final concentration.
-
Visually inspect for any precipitation. If the solution remains clear, it is likely that the compound is dissolved.
Workflow for Co-Solvent Method
References
Technical Support Center: Synthesis and Purification of Acridin-9-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Acridin-9-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound is typically synthesized via a two-step process starting from 9-methylacridine. The first step involves the oxidation of 9-methylacridine to acridine-9-carboxylic acid. Subsequently, the carboxylic acid is reduced to the corresponding primary alcohol, this compound, most commonly using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1] Another potential, though less detailed in the provided results, route could involve the hydrolysis of 9-(bromomethyl)acridine.
Q2: I am observing a significant amount of a yellow, high-melting point solid that is insoluble in my reaction mixture. What is it likely to be?
A2: This is a common issue, and the insoluble yellow solid is most likely Acridone . Acridone can be formed as a byproduct in several acridine syntheses, particularly if any 9-chloroacridine impurity is present in your starting materials or formed during the reaction, as it is readily hydrolyzed.[2]
Q3: My reaction to produce this compound is complete, but I am struggling to isolate the pure product. What are the likely impurities?
A3: Besides the potential for Acridone formation, other common byproducts and impurities include:
-
Unreacted Starting Materials: This could be either unreacted 9-methylacridine from the initial oxidation step or remaining acridine-9-carboxylic acid from the reduction step.
-
Over-oxidation or Side-Chain Reaction Products: Depending on the oxidant used for the conversion of 9-methylacridine, side reactions on the acridine ring or at the methyl group can occur.
-
Aldehyde Intermediate: During the reduction of acridine-9-carboxylic acid, acridine-9-carbaldehyde is formed as an intermediate. While generally not isolated due to its high reactivity, incomplete reduction could lead to its presence as an impurity.[1]
-
Tarry Byproducts: The Bernthsen synthesis, a general method for acridine derivatives, is known to produce tarry substances, which can complicate purification.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation of 9-Methylacridine | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup. - Optimize Reaction Conditions: Adjust the reaction time, temperature, and stoichiometry of the oxidizing agent. |
| Incomplete Reduction of Acridine-9-carboxylic acid | - Use of an Appropriate Reducing Agent: Ensure a sufficiently strong reducing agent like LiAlH₄ is used, as weaker agents like NaBH₄ are not effective for reducing carboxylic acids.[1] - Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used. - Sufficient Reagent: Use a molar excess of LiAlH₄ to ensure complete reduction. |
| Product Loss During Workup | - Careful Quenching: The quenching of the LiAlH₄ reaction is highly exothermic. Perform the quenching slowly at low temperatures to avoid product degradation. - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of the product into the organic phase. |
Issue 2: Presence of Persistent Byproducts
| Byproduct | Identification | Removal Strategy |
| Acridone | High melting point, often appears as a bright yellow, insoluble solid. | - Filtration: Due to its low solubility, it can often be removed by simple filtration of the reaction mixture. - Column Chromatography: If it remains in the crude product, it can be separated by silica gel column chromatography. |
| Unreacted Acridine-9-carboxylic acid | Can be detected by TLC (will likely have a different Rf value than the product) and IR spectroscopy (presence of a broad O-H and a C=O stretch). | - Column Chromatography: A polar eluent system on silica gel can effectively separate the more polar carboxylic acid from the alcohol product. - Base Wash: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup can extract the acidic starting material into the aqueous layer. |
| Unreacted 9-Methylacridine | Can be detected by TLC and ¹H NMR spectroscopy (presence of a singlet for the methyl protons). | - Column Chromatography: Being less polar than this compound, it can be separated using a non-polar to moderately polar eluent system on silica gel. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound from common byproducts using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary for Column Chromatography:
| Eluent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | Gradient from 100:0 to 70:30 | Good for separating less polar impurities like unreacted 9-methylacridine. |
| Dichloromethane / Methanol | Gradient from 100:0 to 95:5 | Effective for separating more polar impurities like acridone and unreacted acridine-9-carboxylic acid. The addition of a small amount of triethylamine (0.1-1%) can help reduce tailing of the product on the silica gel. |
| Chloroform / Methanol | 9:2 | Has been used for the purification of related N-(9-acridinyl) amino acid derivatives and may be effective for this compound.[3] |
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.
Procedure:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, acetone, and mixtures such as ethanol/water.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like acridone), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Synthetic pathway to this compound and common byproducts.
Caption: Decision workflow for the purification of this compound.
References
Technical Support Center: Acridin-9-ylmethanol in Cellular Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Acridin-9-ylmethanol as a fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What are the key fluorescence properties of this compound?
This compound is a fluorescent probe whose emission properties are sensitive to the local environment.[1][2][3] Its fluorescence is influenced by factors such as solvent polarity, pH, and hydrogen bonding capabilities of the surrounding molecules.[1][2][3] This sensitivity makes it a useful tool for probing different cellular microenvironments.
Q2: How does this compound enter living cells?
Studies have shown that this compound has good cell uptake properties, indicating it can permeate the cell membrane.[1][2]
Q3: What are the primary cellular targets of this compound?
The acridine structure is known to intercalate into DNA, suggesting that the nucleus is a potential target.[1] However, its environmental sensitivity means it may also accumulate in other cellular compartments depending on their physicochemical properties.
Q4: What are the common causes of fluorescence quenching?
Fluorescence quenching is a process that decreases the intensity of fluorescence.[4] The primary mechanisms are:
-
Dynamic (Collisional) Quenching: Occurs when the fluorophore collides with another molecule (the quencher) in the excited state. This process is dependent on the concentration of the quencher and the viscosity of the medium.[4]
-
Static Quenching: Involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4]
-
Self-Quenching: Occurs at high concentrations of the fluorophore where aggregates can form, leading to a decrease in fluorescence.[4]
Troubleshooting Guides
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing a strong fluorescence signal from my cells after staining with this compound. What are the possible causes and solutions?
A: A weak or absent signal can stem from several factors related to the probe itself, the experimental conditions, or the imaging setup.
| Potential Cause | Recommended Solution |
| Inadequate Probe Concentration | Increase the working concentration of this compound. A typical starting range is 0.1-2.0 µM, but optimization is crucial for each cell type.[5] |
| Insufficient Incubation Time | Extend the incubation period to allow for sufficient uptake of the probe. A starting point of 15-60 minutes at 37°C can be optimized.[5] |
| Suboptimal Excitation/Emission Wavelengths | Ensure that the filter sets on your microscope are appropriate for this compound. The excitation maximum is around 430-450 nm.[5] |
| Fluorescence Quenching by Cellular Components | The intracellular environment can quench the fluorescence. Consider if the cell type or experimental conditions lead to high concentrations of potential quenchers (e.g., certain amino acids, metabolites). An in vitro quenching assay can help identify problematic components. |
| Photobleaching | Excessive exposure to excitation light can irreversibly destroy the fluorophore.[6] Reduce light intensity, minimize exposure time, and use an antifade reagent if possible.[6] |
| Low Probe Uptake | Ensure cells are healthy and not over-confluent, as this can affect membrane permeability. |
Issue 2: High Background Fluorescence
Q: My images show high background fluorescence, making it difficult to distinguish specific cellular structures. How can I reduce the background?
A: High background often results from an excess of unbound probe or non-specific binding.
| Potential Cause | Recommended Solution |
| Excessive Probe Concentration | Decrease the working concentration of this compound.[5] |
| Incomplete Removal of Unbound Probe | Introduce or increase the number of washing steps after incubation. Use a pre-warmed buffer like PBS or fresh culture medium for washing.[5][7] |
| Long Incubation Time | Reduce the incubation time to minimize non-specific accumulation of the probe.[5] |
| Autofluorescence of Culture Medium | Image cells in a phenol red-free medium, as phenol red can contribute to background fluorescence.[8] |
Issue 3: Rapid Photobleaching
Q: The fluorescence signal from this compound fades quickly during imaging. What can I do to mitigate photobleaching?
A: Photobleaching is the light-induced destruction of the fluorophore and is a common issue in fluorescence microscopy.[6]
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[6] |
| Prolonged Exposure Time | Minimize the duration of light exposure by using shorter camera exposure times and keeping the shutter closed when not acquiring images.[6] |
| Presence of Oxygen | Molecular oxygen can contribute to the formation of reactive oxygen species that destroy the fluorophore.[6] If compatible with your experiment, consider using an antifade mounting medium that contains oxygen scavengers.[6] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom imaging dish.[5]
-
Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed (37°C) complete cell culture medium. The recommended starting concentration range is 0.1–2.0 µM.[5]
-
Cell Staining: Remove the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.[5]
-
Washing (Optional): To reduce background, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium.[5]
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium (phenol red-free is recommended). Immediately proceed to image the cells on a fluorescence microscope equipped with a heated stage and CO₂ control, using appropriate filter sets (e.g., excitation ~440 nm).[5] Minimize light exposure to prevent phototoxicity and photobleaching.[5]
Protocol 2: In Vitro Fluorescence Quenching Assay
This protocol allows for testing the effect of a specific cellular component (quencher) on this compound fluorescence.
-
Prepare a Stock Solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).
-
Prepare a Working Solution: Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1 µM).
-
Prepare Quencher Stock Solutions: Prepare a series of concentrated stock solutions of the potential quencher (e.g., an amino acid, ATP, glutathione) in the same buffer.
-
Titration: In a multi-well plate or cuvettes, add the this compound working solution. Then, add increasing concentrations of the quencher to different wells/cuvettes. Include a control with no quencher.
-
Incubation: Allow the samples to equilibrate for a short period at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for this compound.
-
Data Analysis: Plot the fluorescence intensity as a function of the quencher concentration. A decrease in intensity indicates quenching. The data can be further analyzed using the Stern-Volmer equation to determine the quenching mechanism.[4][9]
Visualizations
Caption: Experimental workflow for live-cell imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Imaging [promega.com]
- 9. chalcogen.ro [chalcogen.ro]
Technical Support Center: Acridin-9-ylmethanol in Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the phototoxicity of Acridin-9-ylmethanol during live cell experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you achieve high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound phototoxicity in live cells?
A1: The phototoxicity of acridine dyes, including this compound, is primarily mediated by the generation of reactive oxygen species (ROS) upon illumination.[1] When the dye absorbs light, it can transfer energy to molecular oxygen, producing singlet oxygen, superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•).[1] These highly reactive molecules can damage cellular components such as lipids, proteins, and nucleic acids, leading to cell stress, apoptosis, or necrosis.
Q2: What are the visible signs of phototoxicity in my cells stained with this compound?
A2: Signs of phototoxicity can range from subtle to severe. Early indicators include altered cell motility, changes in mitochondrial morphology (fragmentation or swelling), and decreased proliferation. More severe signs include plasma membrane blebbing, vacuole formation, cell detachment, and ultimately, cell death.
Q3: How can I reduce phototoxicity while maintaining a good signal-to-noise ratio?
A3: Minimizing phototoxicity is a balancing act between achieving a sufficient signal and preserving cell health. Key strategies include:
-
Optimizing Illumination: Use the lowest possible excitation light intensity that provides an adequate signal. Reduce exposure time and the frequency of image acquisition.
-
Using Appropriate Filters: Employ high-quality, specific filter sets to minimize bleed-through and unnecessary light exposure.
-
Working Concentration: Use the lowest effective concentration of this compound. This needs to be empirically determined for your cell type and experimental setup.
-
Antioxidants: Supplementing the imaging medium with antioxidants can help neutralize ROS.
Q4: What concentration of this compound should I use for live cell staining?
A4: The optimal concentration of this compound should be determined empirically for each cell type and application. A starting point for optimization is typically in the range of 0.1 to 2.0 µM.[2] Higher concentrations may lead to increased cytotoxicity and phototoxicity.[2]
Q5: Are there any alternatives to this compound that are less phototoxic?
A5: While this compound has been reported to have good biocompatibility,[3][4] all fluorescent dyes exhibit some level of phototoxicity. The choice of an alternative will depend on the specific experimental requirements, such as the target organelle and the desired spectral properties. Some newer generation fluorescent dyes are specifically engineered for lower phototoxicity and higher photostability. Researching dyes with higher quantum yields and excitation wavelengths in the red or far-red spectrum can be beneficial, as longer wavelengths are generally less energetic and cause less damage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak Fluorescent Signal | 1. Low dye concentration.2. Insufficient incubation time.3. Suboptimal excitation/emission filters.4. Photobleaching. | 1. Gradually increase the working concentration of this compound.2. Increase the incubation time (e.g., from 15 to 30-60 minutes).3. Ensure your filter sets are appropriate for the spectral properties of this compound (see Table 1).4. Reduce excitation light intensity, decrease exposure time, and use an anti-fade mounting medium if compatible with live cell imaging. |
| High Background Fluorescence | 1. High dye concentration.2. Insufficient washing.3. Dye precipitation. | 1. Decrease the working concentration of this compound.2. Include additional washing steps with pre-warmed buffer or medium after incubation.[2]3. Ensure the dye is fully dissolved in the working solution. Consider a brief centrifugation of the staining solution before use. |
| Signs of Cell Stress or Death (e.g., blebbing, detachment) | 1. Phototoxicity due to excessive light exposure.2. Cytotoxicity from high dye concentration.3. Prolonged incubation time. | 1. Reduce excitation light intensity and/or exposure time. Decrease the frequency of image acquisition.2. Lower the working concentration of this compound.3. Reduce the incubation time. |
| Rapid Photobleaching | 1. High excitation light intensity.2. Long exposure times.3. Inherent photostability of the dye. | 1. Use the lowest possible light intensity that provides a usable signal.2. Use the shortest possible exposure time and a sensitive detector.3. Supplement the imaging medium with an antioxidant or use a commercial anti-fade reagent suitable for live cells. |
Quantitative Data
Table 1: Photophysical and Recommended Parameters for this compound and Analogs
| Parameter | Recommended Value/Range | Notes |
| Excitation Maximum (λex) | ~430 - 450 nm | Based on data for acridine homodimers.[2] Optimal excitation should be determined experimentally. |
| Emission Maximum (λem) | ~468 - 490 nm | Based on data for acridine derivatives.[2] |
| Working Concentration | 0.1 - 2.0 µM | Higher concentrations can increase cytotoxicity.[2] Optimization for each cell type is critical. |
| Incubation Time | 15 - 60 minutes at 37°C | Longer incubation may increase signal but also potential toxicity.[2] |
| Quantum Yield (Φ) | Not explicitly reported for this compound. Acridine Orange in basic ethanol is ~0.2. | Quantum yield is highly dependent on the local environment. |
Table 2: General Recommendations for Minimizing Phototoxicity
| Parameter | Recommendation | Rationale |
| Excitation Light Intensity | As low as possible | Reduces the rate of fluorophore excitation and subsequent ROS generation. |
| Exposure Time | As short as possible | Minimizes the total light dose delivered to the sample. |
| Imaging Frequency | As low as experimentally permissible | Reduces the cumulative light dose over time. |
| Wavelength | Longer wavelengths (red/far-red) if possible | Longer wavelengths are less energetic and generally cause less cellular damage. |
| Objective Numerical Aperture (NA) | High NA | A higher NA objective collects more emitted light, allowing for lower excitation intensity. |
| Detector | High quantum efficiency (e.g., sCMOS, EMCCD) | More sensitive detectors require less excitation light to achieve a good signal. |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS) or other balanced salt solution, pre-warmed to 37°C
-
Live-cell imaging system with appropriate filters, heated stage, and CO₂ control
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on the imaging dish.
-
Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. Start with a concentration in the range of 0.1 - 1.0 µM. Protect the solution from light.
-
Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.[2]
-
Washing (Optional but Recommended): Gently remove the staining solution and wash the cells once or twice with pre-warmed PBS or fresh culture medium to reduce background fluorescence.[2]
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Immediately proceed to image the cells on the live-cell imaging system.
Protocol 2: Assessing Phototoxicity of this compound
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
A cell viability assay kit (e.g., based on Calcein-AM/Propidium Iodide or a similar live/dead stain)
-
A ROS detection reagent suitable for live cells (e.g., DCFH-DA)
-
Live-cell imaging system
Procedure:
A. Viability Assay:
-
Prepare two sets of cells stained with this compound.
-
Control Group: Image one set of cells with minimal light exposure (e.g., a single time point with low intensity).
-
Experimental Group: Subject the second set of cells to your intended time-lapse imaging protocol (desired light intensity, exposure time, and duration).
-
After the imaging session, stain both groups with a live/dead viability stain according to the manufacturer's protocol.
-
Image both groups to quantify the percentage of live and dead cells. A significant increase in cell death in the experimental group compared to the control group indicates phototoxicity.
B. ROS Detection:
-
Load cells with a suitable ROS indicator dye according to the manufacturer's instructions.
-
Stain the cells with this compound as described in Protocol 1.
-
Image the cells using your intended imaging parameters. An increase in the fluorescence of the ROS indicator during or after illumination is indicative of ROS production and potential phototoxicity.
Visualizations
Caption: Mechanism of this compound phototoxicity.
Caption: Experimental workflow for live cell imaging.
References
- 1. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Acridin-9-ylmethanol-Based Drug Release Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Acridin-9-ylmethanol-based drug release systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the synthesis of this compound drug conjugates?
A1: Researchers often face challenges such as low reaction yields, formation of side products, and difficulties in purification. Low yields can result from incomplete reactions or degradation of starting materials. Side reactions may occur at different functional groups on the drug or the acridine molecule. Purification can be complicated by the similar polarities of the product and unreacted starting materials or byproducts.
Q2: How can I improve the conjugation efficiency between this compound and my drug of interest?
A2: To improve conjugation efficiency, consider optimizing the reaction conditions, including the solvent, temperature, and reaction time. The choice of coupling agents and the molar ratio of reactants are also critical. Protecting sensitive functional groups on both the drug and this compound can prevent unwanted side reactions.
Q3: My this compound-based nanoparticles are aggregating. What are the potential causes and solutions?
A3: Nanoparticle aggregation can be caused by several factors, including improper surface charge, high hydrophobicity, and suboptimal formulation parameters. To prevent aggregation, ensure sufficient surface charge for electrostatic repulsion by adjusting the pH of the solution. Incorporating hydrophilic polymers like polyethylene glycol (PEG) can provide steric hindrance.[1] Optimization of the drug-to-carrier ratio is also crucial, as a high drug load can increase surface hydrophobicity.[2][3]
Q4: What are the key parameters to consider for optimizing photo-triggered drug release from this compound-based systems?
A4: The efficiency of photo-triggered drug release is dependent on the wavelength, intensity, and duration of the light source.[4] The wavelength should match the absorption maximum of the acridine chromophore to ensure efficient energy transfer. Light intensity and duration must be carefully controlled to achieve the desired level of drug release without causing photodegradation of the drug or carrier. The choice of a photolabile linker is also a critical factor.[5]
Q5: How does the choice of linker impact the drug release profile?
A5: The linker chemistry plays a pivotal role in determining the release mechanism and kinetics.[5] For pH-responsive systems, linkers that are stable at physiological pH (7.4) but cleave at the acidic pH of endosomes (around 5.0) are ideal.[6] For photo-triggered release, photolabile linkers that cleave upon exposure to a specific wavelength of light are employed. The length and flexibility of the linker can also influence the release rate.
Troubleshooting Guides
Synthesis and Purification
| Symptom | Possible Cause(s) | Troubleshooting & Optimization |
| Low Conjugation Yield | Incomplete reaction; Degradation of starting materials; Steric hindrance. | Optimize reaction conditions (temperature, time, solvent). Use a higher molar excess of the less expensive reagent. Consider a different coupling chemistry or a longer, more flexible linker to overcome steric hindrance. |
| Multiple Products/Side Reactions | Reactive functional groups on the drug or this compound are not protected. | Use appropriate protecting groups for sensitive functionalities. Optimize the reaction pH to favor the desired reaction. |
| Difficulty in Purification | Similar polarity of the product and impurities. | Employ alternative purification techniques such as preparative HPLC or size-exclusion chromatography. Modify the polarity of the conjugate by adding a tag that can be cleaved after purification. |
Formulation and Drug Release
| Symptom | Possible Cause(s) | Troubleshooting & Optimization |
| Nanoparticle Aggregation | Insufficient surface charge; High hydrophobicity; Incorrect drug-to-carrier ratio. | Adjust the pH to increase surface charge. Incorporate PEG or other hydrophilic polymers. Optimize the drug loading to reduce surface hydrophobicity.[2][3] |
| Low Encapsulation Efficiency | Poor drug-carrier interaction; Drug precipitation during formulation. | Modify the formulation process (e.g., solvent, temperature). Use a different carrier material with higher affinity for the drug. Optimize the drug-to-carrier ratio.[7] |
| Premature Drug Release | Unstable linker at physiological pH. | Select a more stable linker chemistry. For pH-sensitive linkers, ensure they are stable at pH 7.4.[6] |
| Incomplete or Slow Photo-triggered Release | Insufficient light penetration; Mismatch between light source and photosensitizer absorption; Inefficient photolabile linker. | Use a light source with a wavelength that has better tissue penetration (e.g., near-infrared).[4] Ensure the wavelength matches the acridine's absorption peak. Select a more efficient photolabile linker. Optimize light intensity and duration.[8] |
Quantitative Data Summary
Table 1: Effect of pH on Drug Release from Acridine-Based Carriers
| Carrier System | Linker Type | pH | Cumulative Release (%) after 24h | Reference |
| Acridine-Polymer Conjugate | Hydrazone | 5.0 | 85 | [6] |
| Acridine-Polymer Conjugate | Hydrazone | 7.4 | 15 | [6] |
| Bisacridine-Quantum Dot Conjugate | p-Cyclodextrin | 5.2 | ~15 | [9] |
| Bisacridine-Quantum Dot Conjugate | p-Cyclodextrin | 4.0 | ~33 | [9] |
Table 2: Influence of Light Parameters on Photo-triggered Drug Release
| Nanoparticle System | Light Source | Power Density | Exposure Time | Cumulative Release (%) | Reference |
| Doxorubicin-loaded Nanocarrier | 660 nm Laser | 0.5 W/cm² | 24 h | 18.13 ± 1.78 | [10] |
| Doxorubicin-loaded Nanocarrier | 660 nm Laser | 1.0 W/cm² | 24 h | 40.51 ± 2.49 | [10] |
| Doxorubicin-loaded Nanocarrier | 660 nm Laser | 2.0 W/cm² | 24 h | 62.51 ± 3.05 | [10] |
| siRNA-loaded Nanoparticles | 365 nm UV Lamp | 10 mW/cm² | 5 min | Enhanced gene silencing by 50% | [11] |
Experimental Protocols
Protocol 1: Determination of Drug Loading and Encapsulation Efficiency
-
Preparation of Nanoparticle Suspension: Prepare the this compound-based drug delivery system (e.g., nanoparticles) according to your established protocol.
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant containing the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the free drug in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Quantification of Total Drug:
-
Take a known volume of the original nanoparticle suspension (before centrifugation).
-
Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a suitable organic solvent (e.g., DMSO, methanol) or by sonication.
-
Measure the total drug concentration in the disrupted suspension.
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100
-
Protocol 2: In Vitro Photo-triggered Drug Release Study
-
Sample Preparation:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
-
Photo-irradiation:
-
At predetermined time points, expose the dialysis bag to a light source with a specific wavelength and intensity for a defined duration.
-
A control group should be run in parallel without light exposure.
-
-
Sample Collection:
-
At various time intervals (both before and after irradiation), withdraw aliquots of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., UV-Vis, HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the release profile.
-
Visualizations
Caption: Experimental workflow for this compound-based drug delivery.
Caption: Signaling pathways affected by this compound-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Optimisation of Carrier Selection in Dry Powder Inhaler Formulation and the Role of Surface Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Carrier-Based Dry Powder Inhaler Performance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototriggered drug delivery using inorganic nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing molecular weight of octyl chitosan as drug carrier for improving tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical mechanisms of light-triggered release from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Frontiers | Tumor pH-Responsive Nanocarriers With Light-Activatable Drug Release for Chemo-Photodynamic Therapy of Breast Cancer [frontiersin.org]
- 11. Photoresponsive nanoparticles for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acridin-9-ylmethanol Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acridin-9-ylmethanol in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost fluorescence intensity over time. What could be the cause?
A1: Loss of fluorescence, or photobleaching, is a common issue with fluorescent compounds, including this compound, especially during long-term imaging experiments. Several factors can contribute to this:
-
Excessive Exposure to Excitation Light: Prolonged or high-intensity light exposure can lead to the photochemical destruction of the fluorophore.
-
Presence of Oxygen: Molecular oxygen can react with the excited state of the fluorophore, leading to its degradation.
-
Suboptimal Storage: Improper storage of the solution, such as exposure to light or elevated temperatures, can accelerate degradation.
-
pH of the Medium: The fluorescence of many acridine derivatives is pH-sensitive. A change in the pH of your experimental medium could lead to a decrease in fluorescence intensity.
Q2: I am observing a color change in my this compound solution. What does this indicate?
A2: A color change in your solution, often to a yellowish or brownish hue, typically indicates chemical degradation. The acridine ring is susceptible to oxidation and hydrolysis, which can lead to the formation of colored degradation products like acridone derivatives. This is often accelerated by exposure to light, high temperatures, or non-neutral pH conditions.
Q3: Can I use methanol to prepare my stock solution of this compound?
A3: While methanol is a common solvent for many organic compounds, it's important to be aware of potential impurities. Trace amounts of formaldehyde in HPLC-grade methanol have been reported to react with nucleophilic functional groups on drug substances, leading to the formation of adducts. Given that the hydroxyl group of this compound could potentially react, it is advisable to use high-purity, anhydrous solvents and to prepare fresh solutions for critical experiments.
Q4: What are the optimal storage conditions for this compound powder and solutions?
A4: For long-term stability, this compound powder should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. Recommended storage temperatures are often between 2-8°C. Solutions should be stored in the dark, preferably at low temperatures (e.g., -20°C for long-term storage). It is also recommended to prepare fresh solutions for experiments whenever possible to minimize the impact of solvent degradation and other stability issues.
Q5: I am using this compound as a caged compound. How can I ensure efficient and complete uncaging?
A5: Efficient uncaging depends on several factors:
-
Wavelength and Intensity of Light: Ensure you are using the correct wavelength of light for photolysis, as specified for your particular caged compound. The intensity and duration of light exposure will also affect the uncaging efficiency.
-
Oxygen-Free Environment: The presence of oxygen can quench the excited state of the caging group and lead to side reactions, reducing the uncaging yield. Deoxygenating your solution can improve efficiency.
-
pH of the Solution: The quantum yield of photolysis can be pH-dependent. Optimize the pH of your buffer for efficient uncaging.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in long-term cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in culture medium | Prepare fresh dilutions of this compound in media for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific culture medium under incubation conditions (e.g., 37°C, 5% CO2) by analyzing samples at different time points using HPLC. |
| Phototoxicity | Reduce the intensity and duration of light exposure during imaging. Use a more sensitive camera or objective to minimize the required light dose. Include a "no-light" control to assess the baseline toxicity of the compound. |
| Interaction with media components | Some components in complex cell culture media (e.g., serum proteins, vitamins) can interact with and degrade fluorescent compounds. Consider using a simpler, defined medium for the duration of the experiment if possible. |
| Cellular metabolism of the compound | Cells can metabolize this compound over time, leading to a decrease in its effective concentration. Analyze cell lysates and culture supernatant by LC-MS to identify potential metabolites. |
Issue 2: Appearance of unknown peaks in HPLC analysis of stability samples.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | The 9-position of the acridine ring is susceptible to nucleophilic attack, including hydrolysis, which can lead to the formation of 9-acridone. This is often accelerated at non-neutral pH. Analyze degradation products by LC-MS to identify masses corresponding to potential hydrolytic products. |
| Oxidation | The acridine ring can be oxidized, especially when exposed to air and light. This can lead to the formation of N-oxides or other oxidation products. Conduct forced degradation studies under oxidative conditions (e.g., with H₂O₂) to generate and identify potential oxidation products. |
| Photodegradation | Acridine derivatives are known to be photosensitive. Exposure to ambient or experimental light sources can lead to a complex mixture of degradation products. Perform photostability studies by exposing the compound to a controlled light source and analyze the degradation profile. |
| Reaction with solvent impurities | As mentioned in the FAQs, impurities in solvents can react with the compound. Use high-purity, anhydrous solvents and run a solvent blank in your HPLC analysis to rule out solvent-related peaks. |
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes typical stability trends observed for related acridine derivatives, which can serve as a general guide.
| Condition | Parameter | General Observation for Acridine Derivatives |
| pH | Half-life (t½) | Stability is generally highest at neutral pH. Hydrolysis rates increase significantly in both acidic and alkaline conditions. |
| Temperature | Degradation Rate | Degradation rates typically follow Arrhenius kinetics, with a significant increase in degradation for every 10°C rise in temperature. |
| Light | Quantum Yield of Photodegradation | Varies depending on the specific derivative and solvent. Generally, acridines are susceptible to photodegradation. |
| Solvent | Stability | Protic solvents can facilitate hydrolysis. Purity of the solvent is critical to avoid reactions with impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade, high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a defined period, then dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) for a defined period. Protect a control sample from light.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all samples (including an unstressed control) by a stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS to determine their mass-to-charge ratios and propose their structures.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 254 nm and 380 nm) using a PDA detector to capture the spectra of all eluting peaks.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Enhancing the Quantum Yield of Acridin-9-ylmethanol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of Acridin-9-ylmethanol and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during experimentation that can lead to suboptimal quantum yields.
Issue 1: Lower than expected fluorescence intensity or quantum yield.
-
Question: My this compound derivative exhibits significantly lower fluorescence than anticipated. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to low fluorescence intensity. A primary cause is often Aggregation-Caused Quenching (ACQ) .[1][2][3] At higher concentrations, the planar structures of acridine derivatives can stack together (π-π stacking), forming aggregates that lead to non-radiative decay and decreased fluorescence.[1]
-
Troubleshooting Steps:
-
Dilute the Sample: The most direct way to mitigate ACQ is to work at lower concentrations, below the threshold where aggregation occurs.[1]
-
Solvent Choice: The solvent can influence aggregation. Experiment with different solvents to find one that discourages π-π stacking.
-
Structural Modification: Introducing bulky groups to the acridine core can sterically hinder aggregation.[1]
-
-
-
Question: Could the solvent be directly impacting the quantum yield, independent of aggregation?
-
Answer: Yes, the polarity and hydrogen-bonding capability of the solvent have a profound effect on the photophysical properties of this compound derivatives.[4][5][6] The emission properties are highly sensitive to the local environment.[4][5] Generally, an increase in solvent polarity can lead to a decrease in fluorescence intensity and a shift in the emission spectrum.[6] This is due to the stabilization of the excited state by polar solvent molecules, which can promote non-radiative decay pathways.[6] For instance, some acridine derivatives show weak fluorescence in nonpolar solvents like n-hexane, with a significant enhancement in polar aprotic solvents like acetonitrile, and even greater intensity in protic solvents like ethanol.[5]
-
Troubleshooting Steps:
-
Solvent Screen: Systematically test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water) to identify the optimal environment for your specific derivative.
-
Consider Environmental pH: The pH of the solution can also influence the fluorescence of acridine derivatives.[4][5] Ensure your buffer system is appropriate and consistent across experiments.
-
-
Issue 2: Unexpected shifts in the emission spectrum.
-
Question: The emission wavelength of my derivative is different from what I expected. Why is this happening?
-
Answer: This phenomenon, known as solvatochromism, is common for fluorescent molecules where the dipole moment changes upon excitation.[6] The extent of the shift in the emission spectrum is dependent on the polarity of the solvent and its ability to stabilize the excited state.[6] A larger red-shift (to longer wavelengths) is often observed in more polar solvents.[6]
-
Troubleshooting Steps:
-
Characterize in Multiple Solvents: Record the absorption and emission spectra in a series of solvents with varying polarities to understand the solvatochromic behavior of your compound.
-
Check for Contamination: Impurities in the solvent or the sample itself can also lead to unexpected emission peaks. Ensure the purity of your materials.
-
-
Issue 3: Fluorescence intensity is sensitive to temperature.
-
Question: I've noticed that the fluorescence of my sample changes with temperature. Is this normal?
-
Answer: Yes, temperature can influence the fluorescence of acridine derivatives.[7] Increased temperature can lead to a higher probability of non-radiative decay processes, thus decreasing the fluorescence quantum yield. In some cases, temperature can also affect aggregation and the interaction with the solvent, leading to changes in fluorescence.[7]
-
Troubleshooting Steps:
-
Maintain Consistent Temperature: For reproducible results, ensure that all measurements are performed at a constant and recorded temperature.
-
Temperature-Dependent Studies: If the application requires operation across a range of temperatures, it is crucial to characterize the fluorescence properties as a function of temperature.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How can I enhance the quantum yield of my this compound derivative through chemical modification?
-
A1: Structural modifications can significantly impact the quantum yield. Introducing electron-donating groups can sometimes enhance fluorescence. Methylation of certain acridine derivatives has been shown to increase fluorescence by an order of magnitude.[8][9] Conversely, the introduction of bulky substituents can prevent aggregation-caused quenching, thereby increasing the effective quantum yield in concentrated solutions.[1]
-
-
Q2: What is a reliable method for determining the fluorescence quantum yield?
-
Q3: Are there any specific safety precautions I should take when working with this compound derivatives?
Quantitative Data
The following tables summarize the photophysical properties of acridine and its derivatives under various conditions.
Table 1: Solvent Effects on the Photophysical Properties of Acridine. [11]
| Solvent | Quantum Yield (Φ_F_) |
| Ethanol | 0.36 |
| Methanol | 0.42 |
| Propan-2-ol | 0.33 |
| Acetonitrile | 0.28 |
| Dichloromethane | 0.12 |
| Carbon tetrachloride | 0.08 |
Table 2: Fluorescence Quantum Yields of Selected Acridine Dyes. [10]
| Compound | Solvent | Quantum Yield (Φ_F_) |
| Acridine Orange | Basic Ethanol | 0.2 |
| Acridine Yellow | Ethanol | 0.47 |
| 9-Aminoacridine | Ethanol | 0.61 |
Experimental Protocols
Protocol 1: Relative Quantum Yield Determination
This protocol outlines the steps for measuring the fluorescence quantum yield of an this compound derivative relative to a standard.[10][11]
Materials:
-
This compound derivative (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent.
-
The concentrations should be adjusted to have an absorbance between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.[10]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one where both the sample and the standard absorb light.[10]
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.
-
Maintain consistent excitation and emission slit widths for all measurements.[10]
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
Determine the slope of the resulting linear fit for each plot.
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φf_sample) is calculated using the following equation:[10] Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)
-
Where:
-
Φf_ref is the quantum yield of the reference standard.
-
Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (this term is 1 if the same solvent is used).[10]
-
-
-
Protocol 2: Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established organic reactions, often starting from acridine or its derivatives.[13][14] A general approach for creating ester conjugates, which can be useful for biological applications, involves coupling with a carboxylic acid.[4][5]
Visualizations
Caption: Troubleshooting workflow for low quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jmess.org [jmess.org]
- 7. The dyeing effect of acridine orange for multiple plasmid systems is sensitive to temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Acridin-9-ylmethanol vs. Fluorescein: A Comparative Guide for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of an appropriate fluorescent probe is paramount for acquiring accurate and reproducible data. This guide provides an objective comparison of two common fluorophores, Acridin-9-ylmethanol and Fluorescein, detailing their performance characteristics, experimental protocols, and suitability for various live-cell imaging applications.
Performance Comparison
The choice between this compound and Fluorescein hinges on key photophysical and biological parameters. While both are staple fluorescent dyes, their performance varies significantly in terms of quantum yield, photostability, pH sensitivity, and cytotoxicity.
| Parameter | This compound & Derivatives | Fluorescein & Derivatives | Key Considerations for Live-Cell Imaging |
| Quantum Yield (Φf) | Variable; 9-Acridinecarboxylic acid shows increasing Φf with H-bonding capacity of the solvent.[1] 9-Aminoacridine: ~0.99 (in ethanol); Acridine Orange: ~0.2 (in basic ethanol).[2] | High; ~0.92 in 0.1 M NaOH. | A higher quantum yield results in a brighter signal, which is often desirable. However, very high quantum yields can sometimes lead to increased phototoxicity. |
| pKa | ~9.99 (9-Aminoacridine).[3] | ~6.4.[4] | Fluorescein's pKa is in the physiological range, making its fluorescence highly sensitive to small pH changes in the cytoplasm. Acridine derivatives are more suitable for staining acidic organelles or for applications where pH-insensitivity in the neutral range is required. |
| Photostability | Low to Moderate; Acridine Orange fluorescence can decrease to 6% of its initial value after 200 seconds of continuous excitation.[2] | Moderate; Susceptible to photobleaching, which is generally not a single-exponential process.[5] | Higher photostability is crucial for long-term time-lapse imaging to prevent signal loss and minimize phototoxicity. |
| Cytotoxicity (CC50) | Data for specific derivatives vary. Some acridine/sulfonamide hybrids show IC50 values of 8.83-14.51 µM in cancer cell lines.[6] | Low intrinsic toxicity, but significant phototoxicity can be induced upon irradiation.[3][7] | Lower cytotoxicity is essential to maintain cell health and physiological relevance during live-cell imaging experiments. |
| Primary Cellular Targets | Nucleic acids (intercalation), acidic organelles (accumulation).[8][9] | Primarily cytoplasmic, sensitive to intracellular pH.[4] | The choice of dye should align with the specific cellular compartment or process being investigated. |
Experimental Protocols
Accurate and reproducible results in live-cell imaging depend on well-defined experimental protocols. Below are methodologies for key experiments to evaluate and compare this compound and Fluorescein.
Protocol 1: General Live-Cell Staining
This compound (Adapted from Acridine Homodimer Protocol)
-
Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom imaging dish.
-
Staining Solution Preparation: Prepare a 0.1-2.0 µM working solution of this compound in pre-warmed (37°C) complete cell culture medium.[8]
-
Cell Staining: Remove the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2, protected from light.[8]
-
Washing (Optional): Gently wash the cells with pre-warmed imaging buffer (e.g., PBS) to reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~490 nm).[8]
Fluorescein (Using Fluorescein Diacetate - FDA)
-
Cell Preparation: Prepare a cell suspension of 1x10^5 to 1x10^6 cells/ml.
-
Staining Solution Preparation: Prepare a 0.5 mg/ml FDA stock solution in DMSO. Dilute 10 µl of the stock solution with 5 ml of PBS.[10]
-
Cell Staining: Add 15 µl of the diluted FDA solution to 30 µl of the cell suspension.
-
Incubation: Incubate at 37°C for 15-30 minutes.[10]
-
Mounting: Place 10 µl of the stained cell suspension on a glass slide and cover with a coverslip.
-
Imaging: Observe the cells under a fluorescence microscope using a 488 nm excitation and a 530 nm emission filter.[10]
Protocol 2: Comparative Photostability Assessment
-
Sample Preparation: Prepare live cells stained with either this compound or Fluorescein as described in Protocol 1.
-
Image Acquisition: Acquire an initial image (t=0) using a defined excitation intensity and exposure time.
-
Continuous Illumination: Continuously expose the sample to the excitation light.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of several minutes.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest (ROI) in the cells at each time point. Normalize the intensity at each time point to the initial intensity. Plot the normalized intensity against time to generate a photobleaching curve. The time at which the intensity drops to 50% of the initial value is the photobleaching half-life.[10]
Protocol 3: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or Fluorescein. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period relevant to the planned imaging experiments (e.g., 24 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead staining assay).[11]
-
Data Analysis: Plot cell viability against the logarithm of the compound concentration. Use a sigmoidal dose-response curve fit to determine the concentration at which cell viability is reduced by 50% (CC50).[11]
Protocol 4: Relative Quantum Yield Determination
-
Standard Selection: Choose a fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).[8]
-
Absorbance Measurement: Prepare a series of dilutions of the standard and the sample. Measure the absorbance of each solution at the excitation wavelength and ensure it is below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.
-
Data Analysis: Integrate the area under the emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) is calculated using the equation: Φx = Φs * (Gradx / Grads) * (nx^2 / ns^2), where Φs is the quantum yield of the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent.
Visualizing Experimental Design and Logic
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing these fluorophores and a decision-making pathway for selecting the appropriate dye.
Conclusion
Both this compound and Fluorescein are valuable tools for live-cell imaging, each with distinct advantages and disadvantages. Fluorescein, with its high quantum yield and sensitivity to physiological pH changes, is an excellent choice for monitoring cytoplasmic pH dynamics. However, its susceptibility to photobleaching and pH-dependent fluorescence can be limiting. This compound and its derivatives are better suited for applications requiring the visualization of nucleic acids or the tracking of acidic organelles. While generally less photostable, their fluorescence is less affected by pH fluctuations in the neutral range. Ultimately, the choice of fluorophore should be guided by the specific biological question, the target cellular compartment, and the requirements of the imaging experiment, particularly with respect to duration and illumination intensity.
References
- 1. "Fluorescence spectral study of 9-acridinecarboxylic acid and its methy" by Joykrishna Dey, Judson L. Haynes et al. [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative and Cytotoxic Activities of Fluorescein-A Diagnostic Angiography Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acridine orange - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Measuring cell viability and cytotoxicity with the EarlyTox Cell Integrity Kit [moleculardevices.com]
- 11. rsc.org [rsc.org]
A Comparative Guide to the Photostability of Acridin-9-ylmethanol and BODIPY Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in experimental design, directly influencing the reliability and accuracy of fluorescence-based studies. While a vast array of fluorescent dyes is available, their performance under illumination can vary dramatically. This guide provides an objective comparison of the photochemical properties of Acridin-9-ylmethanol and the widely used BODIPY class of dyes, focusing on their photostability and intended applications. This comparison is supported by available data and detailed experimental methodologies to aid researchers in making informed decisions for their specific needs.
Core Functional Comparison: Photostability vs. Photolability
A direct comparison of the "photostability" of this compound and BODIPY dyes reveals a fundamental difference in their design and intended use. BODIPY dyes are engineered for high photostability, making them ideal for applications requiring robust and sustained fluorescence signals, such as live-cell imaging and high-resolution microscopy. In contrast, this compound is designed as a photoremovable protecting group, meaning it is inherently photolabile. Its primary function is to release a caged compound upon exposure to light, a process that relies on its controlled photochemical degradation.
Therefore, the comparison is not one of superior versus inferior photostability, but rather a choice between two distinct photochemical functionalities: sustained fluorescence (BODIPY) versus light-triggered release (this compound).
Quantitative Data Comparison
The following table summarizes the key photochemical properties of this compound and a representative example of a BODIPY dye. It is important to note that specific values for BODIPY dyes can vary depending on their chemical structure and the experimental environment.
| Parameter | This compound | BODIPY Dyes (Representative) |
| Primary Application | Photoremovable protecting group ("caging") | Fluorescent labeling and imaging |
| Photochemical Behavior | Photolabile (designed for photolysis) | Generally high photostability |
| Photobleaching | Undergoes photolysis to release caged compounds | Resistant to photobleaching |
| Typical Illumination | UV light (>360 nm) to trigger release[1][2] | Visible light for excitation |
| Photostability Metric | Photorelease quantum yield (efficiency of uncaging) | Photobleaching quantum yield or half-life |
| Quantitative Data | High chemical yield of released carboxylic acids upon photolysis[1][2] | Can be significantly more photostable than other dyes like fluorescein[3][4] |
Mechanisms of Photodegradation
BODIPY Dyes: The primary mechanism of photobleaching for many organic dyes, including BODIPYs, involves the interaction of the excited-state fluorophore with molecular oxygen. This can lead to the generation of reactive oxygen species (ROS) that chemically degrade the dye molecule, rendering it non-fluorescent. However, the rigid and relatively planar structure of the BODIPY core contributes to its high photochemical stability.[4]
This compound: The photodegradation of this compound is a deliberate and useful process. When used as a protecting group for a carboxylic acid, for example, irradiation with UV light leads to the cleavage of the ester linkage, releasing the free carboxylic acid and this compound. This process proceeds through an excited state of the acridine chromophore.[1][2]
Experimental Protocols
A standardized protocol is crucial for the accurate and reproducible assessment of fluorophore photostability. Below is a detailed methodology for measuring the photobleaching half-life of a fluorescent dye using fluorescence microscopy.
Protocol: Measurement of Photobleaching Half-life
1. Materials:
-
Fluorescent dye solutions (e.g., BODIPY dye) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
2. Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it and prevent diffusion.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½).
-
Visualizing the Concepts
Caption: Conceptual workflow comparing the photolabile nature of this compound for compound release with the photostable nature of BODIPY dyes for sustained fluorescence imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Quantum Yield of Acridin-9-ylmethanol and Other Acridine Dyes
For researchers, scientists, and drug development professionals, understanding the photophysical properties of fluorescent compounds is paramount. This guide provides a comparative analysis of the fluorescence quantum yield of Acridin-9-ylmethanol against other well-characterized acridine dyes: Acridine Orange, Proflavine, and 9-Aminoacridine. This objective comparison, supported by experimental data and detailed methodologies, serves as a valuable resource for selecting the appropriate fluorescent probe for various research applications.
Quantitative Comparison of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield indicates a brighter fluorescent molecule. The quantum yields of several key acridine dyes are summarized in the table below.
| Acridine Dye | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Reference(s) |
| This compound | Not specified | Not available in cited literature | - |
| Acridine Orange | Basic Ethanol | 0.2 | Soep et al., 1972 |
| Proflavine | Water, pH 7 | 0.34 | Melhuish, 1964 |
| 9-Aminoacridine | Ethanol | 0.99 | Strickler & Berg, 1962; Ware & Baldwin, 1964 |
Note on this compound: Despite a thorough literature search, a specific quantitative fluorescence quantum yield for this compound could not be located. However, studies on this compound and its ester derivatives indicate that their fluorescence properties are highly sensitive to the surrounding environment, including solvent polarity, hydrogen bonding, and pH. This suggests that this compound's quantum yield would likely vary significantly under different experimental conditions. Its derivatives are often explored as fluorescent probes and photoremovable protecting groups due to these environmentally sensitive emission characteristics.
Experimental Protocol: The Comparative Method for Fluorescence Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.
Objective:
To determine the relative fluorescence quantum yield of an unknown acridine dye (the "sample") using a reference compound (the "standard") with a well-established quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Acridine dye of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546)
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions: Prepare a series of five to six dilute solutions of both the sample and the standard in the same spectroscopic grade solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
It is crucial to maintain identical experimental conditions (e.g., excitation wavelength, slit widths) for all measurements of both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot a graph of the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this ratio is 1.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative method for determining fluorescence quantum yield.
Acridin-9-ylmethanol: A Potential Alternative to DAPI for Nuclear Staining? A Comparative Guide
For researchers, scientists, and drug development professionals seeking alternatives to conventional nuclear stains, Acridin-9-ylmethanol presents itself as a compound of interest. This guide provides a comprehensive comparison of this compound with the widely used nuclear stain, 4′,6-diamidino-2-phenylindole (DAPI), offering an objective analysis of their performance characteristics based on available experimental data.
This document delves into the photophysical and biological properties of both compounds, presenting a side-by-side comparison to aid in the selection of the most appropriate tool for specific research applications. Detailed experimental protocols for nuclear staining and visualizations of the underlying mechanisms and workflows are also provided to facilitate practical implementation.
At a Glance: Key Performance Characteristics
A direct comparison of this compound and DAPI reveals distinct differences in their mechanisms of action, spectral properties, and biological effects. While DAPI is a well-characterized minor groove binder with a strong preference for AT-rich DNA regions, this compound, as an acridine derivative, is expected to primarily act as a DNA intercalator. These fundamental differences influence their application in cellular imaging.
| Feature | This compound | DAPI |
| Binding Mechanism | Primarily DNA intercalation | Minor groove binding of AT-rich DNA sequences |
| Excitation Max. | Environment-dependent, UV range | ~358 nm (bound to dsDNA) |
| Emission Max. | Environment-dependent, sensitive to polarity | ~461 nm (bound to dsDNA) |
| Cell Permeability | Generally cell-permeable | Limited permeability in live cells, readily enters fixed cells |
| Cytotoxicity | Potentially higher, as many acridine derivatives exhibit significant cytotoxicity | Generally low at typical working concentrations for fixed-cell staining |
| Photostability | Variable, susceptible to photobleaching | Prone to photobleaching with prolonged UV exposure |
| RNA Staining | Potential for RNA binding, a common characteristic of acridine dyes | Can bind to RNA, but with weaker fluorescence and a shifted emission (~500 nm) |
In-Depth Analysis: A Tale of Two Stains
Mechanism of Action
The primary difference between this compound and DAPI lies in their interaction with DNA. DAPI is a classic example of a minor groove binder, fitting snugly into the minor groove of the DNA double helix with a pronounced affinity for adenine-thymine (A-T) rich regions. This interaction is non-intercalative and is stabilized by hydrogen bonds and van der Waals forces.
In contrast, acridine derivatives like this compound are known to function as DNA intercalating agents. The planar acridine ring system inserts itself between the base pairs of the DNA, causing a local unwinding of the helix. This intercalation can disrupt DNA replication and transcription, which is the basis for the use of some acridine derivatives as antimicrobial or anticancer agents.
Figure 1. Simplified diagram illustrating the distinct DNA binding mechanisms of this compound and DAPI.
Spectral Properties
DAPI is well-characterized by its excitation maximum at approximately 358 nm and an emission maximum at around 461 nm when bound to double-stranded DNA, producing a bright blue fluorescence. This makes it compatible with standard DAPI filter sets in fluorescence microscopy.
The spectral properties of this compound are less defined in the context of nuclear staining but are known to be sensitive to the polarity of its environment. Generally, acridine derivatives absorb light in the UV to blue region of the spectrum and can emit in the blue-green to orange-red range. For instance, the closely related Acridine Orange emits green fluorescence when bound to dsDNA and red fluorescence when bound to RNA or single-stranded DNA. This metachromatic property can be a powerful tool for distinguishing between different nucleic acid populations within a cell. Studies on this compound as a fluorescent precursor show its emission is highly sensitive to solvent polarity, suggesting its fluorescence in a cellular environment could provide information about the local microenvironment of the nucleus.
Cell Permeability and Cytotoxicity
DAPI exhibits limited permeability across the intact plasma membrane of live cells, often requiring higher concentrations and longer incubation times for staining, which can lead to cytotoxicity. Consequently, DAPI is predominantly used for staining fixed and permeabilized cells, where it can readily access the nucleus.
Acridine derivatives, including this compound, are generally more cell-permeable and can be used for staining live cells. However, this property is often associated with higher cytotoxicity. Many acridine compounds are biologically active and can interfere with cellular processes, making them less suitable for long-term live-cell imaging unless cytotoxicity is the focus of the investigation. Studies on this compound nanoparticles have indicated good biocompatibility and cellular uptake, suggesting that the free molecule may also readily enter cells.
Photostability
Both DAPI and acridine dyes are susceptible to photobleaching upon prolonged exposure to excitation light. The use of antifade reagents in mounting media is a standard practice to mitigate this issue for both types of stains. While some reports suggest DAPI has greater photostability than other nuclear stains like Hoechst, the photostability of this compound would need to be empirically determined for specific imaging conditions.
Experimental Protocols
Detailed methodologies for utilizing DAPI and a proposed protocol for this compound are provided below. It is important to note that the this compound protocol is inferred from general procedures for acridine dyes and should be optimized for specific cell types and experimental conditions.
DAPI Staining Protocol for Fixed Cells
This protocol is suitable for staining the nuclei of fixed cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips in a culture dish to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution to a working concentration of 300 nM in PBS. Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.
-
Final Wash: Rinse the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~358/461 nm).
Figure 2. Experimental workflow for DAPI staining of fixed cells.
Proposed this compound Staining Protocol for Live Cells
This proposed protocol is based on general methods for staining live cells with acridine derivatives and should be optimized.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging chamber or glass-bottom dish
Procedure:
-
Cell Preparation: Culture cells in a live-cell imaging chamber or on glass-bottom dishes to the desired confluency.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium or HBSS to a final working concentration. A starting range of 1-10 µM is recommended for initial optimization.
-
Cell Staining: Remove the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): For compounds with high binding affinity, a gentle wash with pre-warmed medium or HBSS may help to reduce background fluorescence.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for acridine dyes (e.g., excitation in the UV/blue range and emission in the green/yellow range).
A Comparative Guide to Acridin-9-ylmethanol and Alternative Fluorophores in Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of cellular biology and drug development, the precise visualization of cellular structures and processes is paramount. Fluorescent microscopy, a cornerstone of modern research, relies on the selection of optimal fluorescent probes. This guide provides a comprehensive comparison of Acridin-9-ylmethanol with commonly used fluorescent dyes—DAPI, Hoechst 33342, and Acridine Orange—across various microscopy techniques. We present a detailed analysis of their performance, supported by experimental data and standardized protocols, to empower researchers in making informed decisions for their specific applications.
Quantitative Performance Data
The selection of a fluorescent probe is fundamentally guided by its photophysical properties. The following table summarizes key performance indicators for this compound and its alternatives. It is important to note that the fluorescence of this compound and its derivatives is highly sensitive to the local environment, including polarity, hydrogen bonding, and pH.[1]
| Property | This compound | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 | Acridine Orange |
| Excitation Max (λex) | ~355 nm | ~358 nm (bound to dsDNA)[2][3] | ~350 nm (bound to dsDNA) | ~502 nm (bound to dsDNA); ~460 nm (bound to RNA/ssDNA)[4][5] |
| Emission Max (λem) | ~400-450 nm (highly solvent-dependent) | ~461 nm (bound to dsDNA)[2][3][6] | ~461 nm (bound to dsDNA) | ~525 nm (green, bound to dsDNA); ~650 nm (red, bound to RNA/ssDNA)[4][5] |
| Molar Extinction Coefficient (ε) | Data not readily available | ~27,000 M⁻¹cm⁻¹ (bound to dsDNA)[6] | ~47,000 M⁻¹cm⁻¹ in Methanol[7] | ~27,000 M⁻¹cm⁻¹ at 430.8 nm in basic ethanol[8] |
| Quantum Yield (Φ) | Environmentally sensitive; quantitative data in cellular environments is not readily available. | ~0.92 (bound to dsDNA)[6] | Low in aqueous solution, significantly increases upon DNA binding.[9] | ~0.2 in basic ethanol[8] |
| Photostability | Moderate; subject to photolysis with UV light, a property utilized in its role as a photoremovable protecting group. | Moderate; prone to photobleaching with prolonged UV exposure. | Moderate; generally considered less photostable than DAPI.[10] | Low to Moderate; fluorescence can decrease significantly under continuous excitation.[10][11] |
| Cell Permeability | Good cellular uptake has been reported.[12] | Limited in live cells, better for fixed and permeabilized cells.[13][14] | High; readily enters live cells.[9] | Cell-permeable.[4][5] |
| Binding Specificity | Intercalates with DNA.[12] | Binds to the minor groove of AT-rich regions of dsDNA.[13] | Binds to the minor groove of AT-rich regions of dsDNA. | Intercalates into dsDNA; binds to ssDNA and RNA electrostatically.[4][5] |
| Cytotoxicity | Reported to have good biocompatibility.[15][12] | Generally low at working concentrations for fixed cell staining.[13] | Less toxic than DAPI, allowing for longer-term live-cell imaging.[9] | Can be cytotoxic; this property is sometimes utilized in therapeutic applications.[13] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful microscopy experiments. Below are standardized protocols for utilizing this compound and its alternatives in common microscopy techniques.
Live-Cell Imaging Protocol (General)
This protocol is suitable for observing dynamic processes within living cells.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Stock solution of the fluorescent dye (e.g., 1 mg/mL in DMSO)
-
Fluorescence microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells to achieve 50-70% confluency on the day of imaging.
-
Staining Solution Preparation: Prepare a working solution of the dye in pre-warmed complete cell culture medium.
-
This compound: 1-5 µM
-
Hoechst 33342: 0.1-1.0 µg/mL
-
Acridine Orange: 1-5 µg/mL
-
-
Cell Staining: Remove the existing culture medium and replace it with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing (Optional): For dyes with higher background fluorescence, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Immediately proceed with imaging using the fluorescence microscope.
Fixed-Cell Staining Protocol (General)
This protocol is ideal for high-resolution imaging of cellular structures in fixed samples.
Materials:
-
Cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Staining solution of the fluorescent dye
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the permeabilized cells three times with PBS.
-
Staining: Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.
-
This compound: 1-5 µM in PBS
-
DAPI: 1 µg/mL in PBS
-
Hoechst 33342: 1 µg/mL in PBS
-
Acridine Orange: 1-5 µg/mL in PBS
-
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the stained cells using a suitable fluorescence microscope.
Performance in Different Microscopy Techniques
Epifluorescence Microscopy
Epifluorescence microscopy is a widely accessible technique. For routine nuclear counterstaining in fixed cells, DAPI and Hoechst 33342 provide bright and specific signals. This compound can also be used, though its broader emission spectrum may require more careful filter selection to avoid bleed-through into other channels. Acridine Orange is effective for differential staining of the nucleus (green) and acidic organelles (red), providing more information than a simple nuclear stain.
Confocal Microscopy
Confocal microscopy offers improved resolution and optical sectioning. All four dyes are compatible with confocal microscopy. The lower photostability of Acridine Orange and, to some extent, This compound , necessitates careful optimization of laser power and scan speed to minimize photobleaching. The high quantum yield and photostability of DNA-bound DAPI and Hoechst 33342 make them robust choices for high-resolution nuclear imaging.
Two-Photon Microscopy
Visualizations
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Conclusion
The choice of a fluorescent probe is a critical determinant of success in microscopy-based research. This compound presents as a versatile probe with good cell permeability and biocompatibility, whose environmental sensitivity can be harnessed for specific applications. However, for routine and robust nuclear counterstaining, DAPI and Hoechst 33342 remain the standards due to their high specificity, high quantum yields upon DNA binding, and better-characterized photostability. Acridine Orange offers the unique advantage of differential staining of DNA and RNA, providing additional cellular information from a single dye.
Ultimately, the optimal probe depends on the specific experimental requirements, including the cell type (live or fixed), the duration of imaging, the desired spectral properties, and the microscopy technique employed. This guide provides the foundational data and protocols to assist researchers in navigating these choices and achieving high-quality, reproducible imaging results.
References
- 1. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAPI | AAT Bioquest [aatbio.com]
- 3. DAPI - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. omlc.org [omlc.org]
- 9. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Acridin-9-ylmethanol and Hoechst Stains for Cellular Imaging
For researchers, scientists, and drug development professionals engaged in cellular imaging, the selection of an appropriate fluorescent stain is paramount for accurate and reliable data. This guide provides a side-by-side comparison of the well-established Hoechst stains and the potential applications of Acridin-9-ylmethanol, a compound with noted cell imaging capabilities. While Hoechst stains are extensively characterized and widely used, this compound is primarily recognized as a synthetic intermediate, and its use as a standalone cellular stain is not as thoroughly documented. This comparison, therefore, draws upon the established properties of Hoechst and the known characteristics of the acridine chemical family to which this compound belongs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key characteristics of Hoechst stains and this compound, highlighting the differences in their mechanism, spectral properties, and applications. It is important to note that specific quantitative data for this compound as a cellular stain is limited, and some properties are inferred from the general behavior of acridine derivatives.
| Feature | Hoechst Stains (e.g., 33342, 33258) | This compound |
| Binding Mechanism | Minor groove binding to A-T rich regions of dsDNA.[1][2] | Presumed to be DNA intercalation, a characteristic of the planar acridine ring structure.[3] |
| Cell Permeability | High, especially for Hoechst 33342, making it suitable for live-cell imaging.[1][4] | Demonstrated cellular uptake.[5][6] |
| Toxicity | Generally low cytotoxicity at working concentrations, though can interfere with DNA replication at higher concentrations.[2][7] | Reported to have good biocompatibility.[5][6] |
| Excitation Maximum | ~350 nm (UV).[2] | Likely in the UV or blue region of the spectrum, typical for acridine derivatives. |
| Emission Maximum | ~461 nm (Blue) when bound to DNA.[2] | Emission properties are sensitive to the environment (polarity, pH).[5] |
| Fluorescence Change | ~30-fold increase in fluorescence upon binding to DNA.[1][] | Acridine derivatives are known to exhibit fluorescence.[9] |
| Applications | Nuclear counterstaining in live and fixed cells, cell cycle analysis, apoptosis detection.[2][10] | Primarily used as a synthetic precursor; has been noted for cell imaging and as a photoremovable protecting group.[5][6] |
| Photostability | Subject to photobleaching and potential photoconversion with prolonged UV exposure.[7][] | Data not available, but acridine compounds can be sensitive to light. |
| Quantum Yield | ~0.42 (Hoechst 33342 bound to DNA) | Not reported for use as a standalone stain. |
Experimental Protocols
Detailed methodologies for the use of Hoechst stains are well-established. For this compound, a generalized protocol is proposed based on its chemical properties and the standard procedures for fluorescent staining. It is crucial to note that the optimal conditions for this compound would require empirical determination.
Hoechst Staining Protocol (for Live Adherent Cells)
-
Cell Culture: Grow cells on a suitable imaging vessel, such as glass-bottom dishes or chamber slides, to the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of Hoechst 33342 at 1 mg/mL in deionized water.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in a complete cell culture medium.
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the Hoechst working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 5-20 minutes at 37°C, protected from light.[]
-
-
Washing (Optional):
-
Gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to reduce background fluorescence. For many applications, imaging can be performed directly in the staining solution.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~461 nm).
-
Proposed Protocol for this compound Staining (Hypothetical)
Note: This is a generalized starting point and requires optimization.
-
Cell Culture: Grow cells on an appropriate imaging vessel to the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a range of working solutions by diluting the stock solution in a complete cell culture medium or PBS to final concentrations ranging from 0.1 to 10 µM.
-
-
Staining:
-
Remove the existing culture medium.
-
Add the this compound working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed medium or imaging buffer.
-
Image the cells using a fluorescence microscope with appropriate filter sets, likely in the UV/blue range for excitation and blue/green range for emission. The optimal filter set will need to be determined experimentally.
-
Mandatory Visualization
Mechanism of Action
Caption: Mechanisms of DNA binding for Hoechst and this compound.
Experimental Workflow
Caption: General experimental workflow for fluorescent staining of cells.
References
- 1. The Use of Hoechst Dyes for DNA Staining and Beyond [mdpi.com]
- 2. Hoechst stain - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What does Hoechst stain? | AAT Bioquest [aatbio.com]
- 5. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 9. chempap.org [chempap.org]
- 10. interchim.fr [interchim.fr]
Validating the Efficiency of Acridin-9-ylmethanol in Drug Delivery: A Comparative Guide
In the landscape of advanced drug delivery systems, Acridin-9-ylmethanol has emerged as a promising multifunctional agent, particularly in the form of photoresponsive fluorescent organic nanoparticles. This guide provides a comprehensive comparison of this compound-based systems with other drug delivery alternatives, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound: A Multifunctional Platform
This compound stands out due to its intrinsic properties that allow it to function as a nanocarrier, a phototrigger for controlled drug release, and a fluorescent probe for cellular imaging.[1] A key application is the formulation of this compound into organic nanoparticles of approximately 60 nm in size. These nanoparticles have been demonstrated to be highly efficient in delivering anticancer drugs, such as chlorambucil, specifically to the nucleus of cancer cells. The drug release is triggered by irradiation with light, offering spatiotemporal control over the therapeutic action.[1]
The mechanism of nuclear targeting is attributed to the high affinity of the acridine moiety for DNA, where it can intercalate between base pairs. This property makes acridine derivatives effective carriers for delivering DNA-alkylating agents directly to their site of action.
Performance Comparison: this compound vs. Alternatives
A direct quantitative comparison of this compound nanoparticles with other drug delivery systems using the same therapeutic agent is limited in publicly available literature. However, we can infer its potential efficiency by comparing its characteristics with those of other well-established nanocarriers.
Table 1: Comparison of Drug Delivery Nanocarriers
| Feature | This compound Nanoparticles | Liposomes | Polymeric Nanoparticles (e.g., PLGA) | Iron Oxide Nanoparticles (IONPs) |
| Primary Function | Drug Carrier, Phototrigger, Imaging Agent | Drug Carrier | Drug Carrier | Drug Carrier, Imaging Agent (MRI) |
| Stimulus-Responsive | Light (Photo-triggered release) | pH, Temperature (can be engineered) | pH, Temperature (can be engineered) | Magnetic Field (for targeting) |
| Targeting Mechanism | Intrinsic nuclear targeting (Acridine moiety) | Can be functionalized with targeting ligands | Can be functionalized with targeting ligands | Can be functionalized with targeting ligands |
| Drug Loading | Data not publicly available | Variable, depends on drug and lipid composition | Typically <10% for many drugs | Variable, e.g., ~19% for Chlorambucil with chitosan-coated IONPs[2] |
| Release Profile | Controlled by light exposure | Biphasic (initial burst followed by sustained release) | Biphasic (initial burst followed by sustained release) | Sustained release, e.g., ~90% over 83 hours for Chlorambucil[2] |
| Biocompatibility | Reported as having good biocompatibility[1] | Generally good, but can elicit immune response | Generally good, biodegradable | Generally good, but potential for iron overload |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound nanoparticles are crucial for validating and building upon existing research. Below are generalized methodologies based on available literature for nanoparticle synthesis, drug loading, and in vitro evaluation.
Synthesis of this compound Nanoparticles
This protocol is based on the reprecipitation method commonly used for creating organic nanoparticles.
Objective: To synthesize this compound nanoparticles of a controlled size.
Materials:
-
This compound
-
Tetrahydrofuran (THF), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare a stock solution of this compound in THF (e.g., 1 mg/mL).
-
In a separate container, place a specific volume of ultrapure water.
-
Rapidly inject a small volume of the this compound/THF stock solution into the ultrapure water while vigorously stirring. The sudden change in solvent polarity causes the hydrophobic this compound to precipitate into nanoparticles.
-
Continue stirring for several hours at room temperature to allow for the evaporation of THF.
-
Characterize the resulting nanoparticle suspension for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Drug Loading into this compound Nanoparticles
This protocol describes a common method for encapsulating a drug like chlorambucil.
Objective: To load an anticancer drug into the synthesized nanoparticles.
Materials:
-
This compound nanoparticle suspension
-
Chlorambucil
-
Solvent for chlorambucil (e.g., a small amount of THF or other suitable organic solvent)
Procedure:
-
Dissolve chlorambucil in a minimal amount of a suitable organic solvent.
-
Add the chlorambucil solution dropwise to the aqueous suspension of this compound nanoparticles under constant stirring.
-
Allow the mixture to stir overnight in the dark to facilitate the encapsulation of the drug into the nanoparticles.
-
Remove the unloaded, free drug by dialysis against ultrapure water for 24-48 hours.
-
Determine the drug loading efficiency by lysing a known amount of the drug-loaded nanoparticles with a suitable solvent (e.g., THF) and quantifying the drug concentration using UV-Vis spectrophotometry or HPLC.
Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
In Vitro Photocontrolled Drug Release Study
This protocol outlines the procedure to measure the light-triggered release of the encapsulated drug.
Objective: To quantify the release of the drug from the nanoparticles with and without light stimulation.
Materials:
-
Drug-loaded this compound nanoparticle suspension
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and endosomal pH (5.4)
-
Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through)
-
A light source (e.g., a UV lamp with a specific wavelength, >360 nm)
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Submerge the dialysis bag in a known volume of PBS in a light-protected container, maintained at 37°C with gentle stirring.
-
For the light-triggered release group, expose the setup to the light source for specific durations at predetermined time points. The control group should be kept in the dark.
-
At various time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the PBS from the container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug release versus time for both the dark and irradiated samples.
Cellular Uptake and Imaging
This protocol describes how to visualize and quantify the uptake of the fluorescent nanoparticles into cells.
Objective: To assess the efficiency of nanoparticle internalization by cancer cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound nanoparticles (with or without loaded drug)
-
Confocal laser scanning microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubate the cells with a specific concentration of the this compound nanoparticle suspension for various time points (e.g., 1, 4, 12, 24 hours).
-
After incubation, wash the cells three times with PBS to remove any nanoparticles that are not internalized.
-
Add fresh cell culture medium to the dishes.
-
Visualize the intracellular localization of the nanoparticles using a confocal microscope. The inherent fluorescence of the acridine moiety allows for direct imaging.
-
For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software or by flow cytometry.
Visualizing the Process
To better understand the experimental workflows and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for this compound nanoparticle synthesis, drug loading, and delivery.
References
Acridin-9-ylmethanol Probes: A Comparative Guide to Specificity and Cross-Reactivity in Enzyme Sensing
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high specificity and minimal cross-reactivity is paramount for generating reliable data in enzyme activity assays. This guide provides a detailed comparison of acridin-9-ylmethanol-derived probes and other alternatives, supported by experimental data and protocols to inform your selection process.
While this compound itself is not typically employed directly as an enzyme probe, its acridine core serves as a versatile scaffold for the design of fluorescent probes. A notable example is the near-infrared (NIR) fluorescent probe DAND , a derivative of 7-amino-9,9-dimethylacridin-2(9H)-one, which has been developed for the highly selective and sensitive detection of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is a key enzyme in the endocannabinoid system, and its dysregulation is implicated in various neurological and inflammatory disorders.
Performance Comparison of FAAH Fluorescent Probes
The following table summarizes the key performance characteristics of the acridine-based probe DAND in comparison to other commonly used fluorescent probes for FAAH activity.
| Probe | Fluorophore Core | Target Enzyme | Key Performance Characteristics | Reference |
| DAND | Acridine | FAAH | Highly selective and sensitive, suitable for real-time imaging and high-throughput screening. Used to identify novel FAAH inhibitors.[1][2] | [1][2] |
| AMC Arachidonoyl Amide | Coumarin | FAAH | Commonly used in commercial FAAH inhibitor screening kits. The release of 7-amino-4-methylcoumarin (AMC) is monitored. | [3] |
| Fluorophosphonate (FP) Probes | Varies (e.g., Rhodamine) | Serine Hydrolases (Broad-spectrum) | Activity-based probes that covalently label the active site serine of a broad range of serine hydrolases, including FAAH. Used for profiling enzyme activity and inhibitor selectivity.[4][5][6][7][8] | [4][5][6][7][8] |
Specificity and Cross-Reactivity of the DAND Probe
Experimental Protocols
General Protocol for In Vitro FAAH Activity Assay using a DAND-based Probe
This protocol is a generalized procedure based on the principles of enzyme-activated fluorescent probes. Specific concentrations and incubation times may need optimization.
Materials:
-
Recombinant human FAAH enzyme
-
DAND fluorescent probe stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with NIR capabilities
Procedure:
-
Prepare serial dilutions of the DAND probe in Assay Buffer to determine the optimal concentration.
-
In the wells of the 96-well plate, add a fixed amount of recombinant FAAH enzyme.
-
To initiate the reaction, add the DAND probe solution to the wells containing the enzyme.
-
Include control wells with the probe and buffer only (no enzyme) to measure background fluorescence.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DAND probe.
-
For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the DAND probe.
Protocol for Cellular Imaging of FAAH Activity using the DAND Probe
This protocol provides a general workflow for visualizing FAAH activity in living cells.
Materials:
-
Cells expressing FAAH (e.g., cultured neurons, cancer cell lines)
-
DAND fluorescent probe
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets for NIR imaging
-
Optional: FAAH inhibitor (e.g., URB597) as a negative control
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Prepare a working solution of the DAND probe in cell culture medium.
-
Replace the existing cell culture medium with the medium containing the DAND probe.
-
Incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
For control experiments, pre-incubate a separate set of cells with an FAAH inhibitor before adding the DAND probe.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Acquire fluorescent images using a fluorescence microscope. Increased intracellular fluorescence compared to control cells indicates FAAH activity.
Visualizing Probe Mechanisms and Workflows
To better understand the principles behind the use of these probes, the following diagrams illustrate their mechanism of action and the experimental workflows.
Caption: Mechanism of an enzyme-activated acridine probe.
Caption: Workflow for assessing probe specificity.
Caption: Factors for fluorescent probe selection.
References
- 1. A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Photoremovable Protecting Groups: Benchmarking Acridin-9-ylmethanol
For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an elegant solution, enabling the activation of compounds with light. Among the diverse array of PPGs, Acridin-9-ylmethanol has emerged as a promising candidate due to its inherent fluorescence, which allows for simultaneous monitoring of its uncaging. This guide provides an objective comparison of this compound's performance against other widely used PPGs, supported by experimental data and detailed protocols.
Introduction to Photoremovable Protecting Groups
PPGs are chemical moieties that are covalently attached to a molecule, rendering it biologically inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatial and temporal precision. The ideal PPG should possess a high quantum yield of photorelease, a large molar extinction coefficient at a biologically benign wavelength, and a high two-photon absorption cross-section for enhanced spatial resolution. Furthermore, the PPG and its photoproducts should be non-toxic and not interfere with the biological system under investigation.
This compound stands out as a fluorescent PPG, meaning its cleavage can be tracked by changes in its fluorescence signature. This property is invaluable for applications in drug delivery and cellular imaging, providing real-time feedback on the release of the caged molecule.[1][2]
Comparative Performance of Photoremovable Protecting Groups
To facilitate a direct comparison, the following table summarizes the key photochemical properties of this compound alongside other commonly employed PPGs.
| Photoremovable Protecting Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photorelease Quantum Yield (Φu) | Two-Photon Uncaging Cross-Section (δu) (GM) |
| Acridin-9-ylmethyl ester | ~360-400 | ~10,000 | 0.002 - 0.008 (solvent dependent)[1] | Data not readily available |
| o-Nitrobenzyl (for acetate) | ~260 | ~5,000 | ~0.1[3] | ~0.01-0.1[4] |
| p-Hydroxyphenacyl (for acetate) | ~275 | ~14,000[5] | ~0.3-0.65[6] | >10 (for pHP chromophore)[7] |
| DEACM (7-(diethylamino)coumarin-4-yl)methyl | ~380 | ~20,000 | ~0.02 | ~0.2 |
| Bhc (6-bromo-7-hydroxycoumarin-4-yl)methyl | ~365 | ~20,000 | ~0.01-0.2[8][9] | ~1.0[10] |
Note: The photochemical properties of PPGs can be highly dependent on the caged molecule, solvent, and pH. The values presented here are for representative derivatives and serve as a general comparison. GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹).
Experimental Protocols
The following are detailed methodologies for determining the key performance indicators of photoremovable protecting groups.
Protocol 1: Determination of Photorelease Quantum Yield (Φu)
The photorelease quantum yield is a measure of the efficiency of the uncaging process. It is defined as the number of molecules of released substrate per photon absorbed by the caged compound.
Materials:
-
Caged compound of interest
-
Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)
-
Spectrophotometer (UV-Vis)
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable solvent with an absorbance of approximately 0.1 at the irradiation wavelength. Prepare a solution of the actinometer with a similar absorbance at the same wavelength.
-
Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (light source, wavelength, irradiation time, and geometry).
-
Analysis of Photoproducts:
-
Caged Compound: Quantify the amount of photoreleased product using a calibrated HPLC method. This involves separating the photoproduct from the starting material and other byproducts and integrating the peak area.
-
Actinometer: Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance according to established protocols for the specific actinometer used.
-
-
Calculation of Quantum Yield: The photorelease quantum yield (Φu) is calculated using the following formula:
Φu = (moles of product formed) / (moles of photons absorbed by the sample)
The moles of photons absorbed by the sample can be determined from the actinometry data.
Protocol 2: Measurement of Two-Photon Absorption Cross-Section (δ₂) using the Z-scan Technique
The Z-scan technique is a widely used method to measure the nonlinear optical properties of materials, including the two-photon absorption cross-section.[11][12][13][14]
Materials:
-
Femtosecond pulsed laser with a tunable wavelength
-
Focusing lens
-
Sample holder mounted on a translation stage
-
Photodiode detector
-
Aperture (for closed-aperture Z-scan)
-
Data acquisition system
Procedure:
-
Experimental Setup: The laser beam is focused by a lens, and the sample is moved along the beam axis (z-direction) through the focal point. A detector measures the transmitted light. For an "open-aperture" Z-scan, the entire transmitted beam is collected by the detector. For a "closed-aperture" Z-scan, an aperture is placed before the detector to measure only the central part of the beam.
-
Open-Aperture Z-scan:
-
The sample is translated along the z-axis, and the transmitted intensity is recorded at each position.
-
As the sample approaches the focal point, the intensity increases, leading to two-photon absorption. This results in a decrease in the transmitted light, creating a valley in the transmittance curve centered at the focal point (z=0).
-
The two-photon absorption coefficient (β) can be determined by fitting the experimental data to the theoretical model for open-aperture Z-scan.
-
-
Calculation of Two-Photon Absorption Cross-Section (δ₂): The two-photon absorption cross-section is calculated from the two-photon absorption coefficient (β) using the following equation:
δ₂ = (hνβ) / N
where h is Planck's constant, ν is the frequency of the incident light, and N is the number density of the molecules in the solution.
Visualizing Key Processes
To better understand the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. Z-scan technique - Wikipedia [en.wikipedia.org]
- 12. students.iiserkol.ac.in [students.iiserkol.ac.in]
- 13. quantum-electronics.ru [quantum-electronics.ru]
- 14. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
Safety Operating Guide
Proper Disposal of Acridin-9-ylmethanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like Acridin-9-ylmethanol are critical to ensuring a safe working environment and protecting the environment. This document provides a clear, step-by-step guide for the proper disposal of this compound, based on general safety protocols for acridine derivatives. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A fully-buttoned lab coat
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.
In the event of a small spill, trained personnel should manage the cleanup. For solid spills, the material should be carefully swept up with spark-resistant tools to avoid generating dust. For liquid spills, an inert absorbent material should be used. All cleanup materials must be placed in a sealed, compatible container and disposed of as hazardous waste. For large spills, the area should be evacuated and secured, and assistance from Environmental Health and Safety (EHS) personnel should be sought immediately.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be treated as a hazardous waste procedure.
-
Containerization : Collect waste this compound in its original container or a compatible, clearly labeled, and sealed container. It is often recommended to use polyethylene containers for acridine waste. To prevent potentially hazardous reactions, do not mix with other waste materials.
-
Labeling : The waste container must be clearly and accurately labeled as "Hazardous Waste." The label should also include the full chemical name: "this compound" and the CAS number "35426-11-0".
-
Storage : Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and reputable chemical waste disposal company. Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.
Quantitative Data Summary
Currently, there is no specific quantitative data available for the disposal of this compound, such as concentration limits for drain disposal or specific pH requirements for neutralization. As a precautionary measure, it should not be disposed of down the drain and should be treated as hazardous waste regardless of concentration.
| Parameter | Value |
| Recommended Storage Temp. | 2-8°C[1] |
| Boiling Point (Predicted) | 434.3±18.0 °C[1] |
| Density (Predicted) | 1.270±0.06 g/cm3 [1] |
| pKa (Predicted) | 13.45±0.10[1] |
Experimental Protocol: Chemical Inactivation (for consideration only)
While not a standard disposal procedure, chemical inactivation through oxidation of similar compounds has been considered to render the molecule less reactive before disposal as hazardous waste. This information is provided for research and consideration and does not replace the requirement for hazardous waste disposal .
Objective: To explore the potential of oxidizing the methanol group of this compound.
Materials:
-
Waste this compound
-
Suitable solvent (e.g., acetone)
-
Oxidizing agent (e.g., potassium permanganate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) supplies for monitoring
General Procedure Outline:
-
In a well-ventilated fume hood, dissolve a known quantity of waste this compound in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the oxidizing agent to the solution.
-
Monitor the reaction progress using a suitable analytical technique, such as TLC.
-
Crucially, upon completion, the entire reaction mixture must still be considered hazardous waste and be disposed of following the standard procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acridin-9-ylmethanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Acridin-9-ylmethanol (CAS 35426-11-0), a versatile building block in organic synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound is a yellow crystalline powder.[1][2] While comprehensive toxicological data is not available, it is prudent to handle it with care, as related acridine compounds can be irritating to the eyes, skin, and respiratory system, and may be harmful if swallowed or inhaled.[3] Some acridine derivatives are also being investigated for their interaction with DNA.[4][5]
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to create a barrier against potential exposure. Different levels of protection may be required based on the scale of the operation and the potential for exposure.[6][7]
| PPE Category | Level D (Minimum) | Level C (When airborne dust is possible) | Level B (Higher risk of splash/aerosol) |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. | Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors and particulates.[7] | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[8] | Inner and outer chemical-resistant gloves.[7] | Inner and outer chemical-resistant gloves.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[8][9] | Full-face respirator provides eye and face protection.[7] | SCBA mask and face shield.[7] |
| Body Protection | Laboratory coat.[8] | Chemical-resistant clothing (e.g., coveralls, hooded splash suit).[7] | Hooded chemical-resistant clothing.[7] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant, steel-toe boots.[6] | Outer chemical-resistant boots.[7] |
For routine laboratory-scale operations with this compound, Level C protection is a recommended starting point, especially when there is a potential for generating dust.
Quantitative Safety and Physical Data
| Property | Value | Source |
| Molecular Formula | C14H11NO | [10][11] |
| Molecular Weight | 209.24 g/mol | [10][11] |
| Appearance | Yellow powder/solid | [1] |
| Melting Point | 162 - 164 °C | |
| Boiling Point | 434.3 ± 18.0 °C (Predicted) | [10] |
| Storage Temperature | 2-8°C | [10] |
| Acute Toxicity (Oral LD50, Rat) | 2,000 mg/kg (for Acridine) |
Note: The acute toxicity data is for the parent compound, Acridine, and should be used as a precautionary indicator for this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Ensure gloves are inspected for any signs of degradation or puncture before and during use.
-
-
Handling the Compound :
-
In Case of a Spill :
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[8]
-
Absorb liquid spills with an inert material.[8]
-
Place all cleanup materials in a sealed, compatible, and clearly labeled container for disposal as hazardous waste.[8]
-
For large spills, evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
-
Post-Handling Procedures :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[9]
-
Carefully remove and decontaminate or dispose of PPE according to institutional guidelines.
-
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Identification and Segregation :
-
Identify the waste as "Hazardous Waste: this compound".
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.[8]
-
-
Containerization :
-
Storage of Waste :
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.
-
Follow all institutional guidelines for the storage of hazardous waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide the complete chemical name and any other relevant information to the disposal company.
-
Waste material must be disposed of in accordance with national and local regulations.
-
Experimental Workflow for Handling and Disposal
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound CAS 35426-11-0 - Supplier [benchchem.com]
- 5. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 35426-11-0 CAS Manufactory [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
